2-Iodohexadecan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
153657-85-3 |
|---|---|
Molecular Formula |
C16H33IO |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
2-iodohexadecan-1-ol |
InChI |
InChI=1S/C16H33IO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15H2,1H3 |
InChI Key |
SCJZTELUDQJVET-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CO)I |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)I |
Synonyms |
2-iodohexadecan-1-ol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodohexadecan-1-ol: Properties, Synthesis, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Iodohexadecan-1-ol, a long-chain iodoalcohol. Due to the limited availability of experimental data in peer-reviewed literature, this document combines computed data with a proposed, detailed experimental protocol for its synthesis and purification. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in various scientific domains, including drug development.
Core Chemical Properties
Quantitative data for this compound is sparse in the current body of scientific literature. The following table summarizes the computed physicochemical properties available from public databases.[1] It is crucial to note that these are theoretical values and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃IO | PubChem[1] |
| Molecular Weight | 368.34 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 153657-85-3 | PubChem[1] |
| Computed XLogP3 | 7.9 | PubChem[1] |
| Computed Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Computed Rotatable Bond Count | 14 | PubChem[1] |
| Computed Exact Mass | 368.15761 Da | PubChem[1] |
| Computed Monoisotopic Mass | 368.15761 Da | PubChem[1] |
| Computed Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Computed Heavy Atom Count | 18 | PubChem[1] |
Proposed Synthesis and Purification Protocol
There is no specific, detailed experimental protocol for the synthesis of this compound in the surveyed literature. However, a plausible and efficient method can be adapted from general procedures for the synthesis of vicinal iodoalcohols via the ring-opening of epoxides. The proposed synthesis starts from the commercially available 1,2-epoxyhexadecane.
Experimental Protocol: Synthesis of this compound
Reaction: Ring-opening of 1,2-epoxyhexadecane with a suitable iodide source.
Materials:
-
1,2-Epoxyhexadecane
-
Sodium iodide (NaI) or another suitable iodide salt
-
Anhydrous solvent (e.g., acetonitrile, acetone, or tetrahydrofuran)
-
A mild acid catalyst (e.g., cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or acetic acid)
-
Deionized water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxyhexadecane in the chosen anhydrous solvent.
-
Addition of Reagents: Add sodium iodide (typically 1.2-1.5 equivalents) and the mild acid catalyst (catalytic amount) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or under gentle reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Experimental Protocol: Purification
Method: Flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The optimal ratio should be determined by TLC analysis.
Procedure:
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the prepared solvent mixture, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.
Caption: Proposed experimental workflow for the synthesis and purification of this compound.
Signaling Pathways and Biological Activity
A thorough search of scientific databases and literature reveals no published studies on the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Consequently, a diagram for a signaling pathway cannot be provided at this time. The long alkyl chain and the presence of a reactive iodine atom suggest potential for membrane interaction and enzymatic modification, but any such hypotheses would be purely speculative without experimental evidence. Researchers are encouraged to perform initial biological screenings, such as cytotoxicity assays or receptor binding studies, to elucidate the potential pharmacological or toxicological profile of this compound.
Concluding Remarks
This compound is a long-chain iodoalcohol for which there is a notable lack of experimental data in the public domain. This guide has provided a summary of its computed chemical properties and a detailed, plausible experimental protocol for its synthesis and purification, starting from a readily available precursor. The absence of biological data highlights a significant research gap and an opportunity for novel investigations into the potential applications of this and similar molecules in fields such as drug delivery, material science, and as chemical probes for studying biological systems. It is imperative that any future work on this compound begins with a thorough experimental characterization of its physicochemical and biological properties.
References
An In-depth Technical Guide on the Synthesis of 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 2-Iodohexadecan-1-ol, a specialized long-chain iodoalcohol. Due to the absence of a direct, one-step synthesis method in the current scientific literature, this document outlines a plausible and robust multi-step approach starting from the readily available precursor, hexadecan-1-ol. The methodologies presented are based on well-established and reliable organic chemistry transformations, adapted for the specific target molecule.
Proposed Two-Step Synthetic Pathway
The synthesis of this compound can be strategically approached in two key stages, commencing with the conversion of hexadecan-1-ol to an alkene intermediate, followed by a regioselective iodohydrin formation.
Step 1: Dehydration of Hexadecan-1-ol to 1-Hexadecene
The initial step involves the dehydration of the primary alcohol, hexadecan-1-ol, to its corresponding terminal alkene, 1-hexadecene. This elimination reaction can be effectively carried out using a variety of dehydrating agents. A common and effective method involves heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid or by using milder and more selective reagents to minimize potential side reactions.
Step 2: Regioselective Iodohydrin Formation from 1-Hexadecene
The second and final step is the conversion of 1-hexadecene to the target molecule, this compound. This is achieved through a regioselective iodohydrin formation reaction. The use of N-iodosuccinimide (NIS) in an aqueous solvent system is a well-documented method for the synthesis of iodohydrins from alkenes. The reaction proceeds via an iodonium ion intermediate, which is then attacked by water. In accordance with Markovnikov's rule for terminal alkenes, the nucleophile (water) will preferentially attack the more substituted carbon, leading to the formation of the desired 2-iodo-1-alkanol.
Experimental Protocols
Method 1: Synthesis of 1-Hexadecene from Hexadecan-1-ol
Materials:
-
Hexadecan-1-ol
-
Anhydrous p-Toluenesulfonic acid (TsOH)
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of hexadecan-1-ol (1 equivalent) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene is prepared.
-
The reaction mixture is heated to reflux. The water generated during the reaction is azeotropically removed using the Dean-Stark trap.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is completely consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude 1-hexadecene is purified by vacuum distillation to yield a colorless oil.
Method 2: Synthesis of this compound from 1-Hexadecene
Materials:
-
1-Hexadecene
-
N-Iodosuccinimide (NIS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-hexadecene (1 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v), N-iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature while stirring.
-
The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
The mixture is then extracted with diethyl ether. The combined organic extracts are washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. The yields are estimates based on typical literature values for similar reactions.
| Step | Reactant | Reagents | Product | Expected Yield (%) | Key Analytical Data |
| 1 | Hexadecan-1-ol | p-Toluenesulfonic acid, Toluene | 1-Hexadecene | 85-95 | ¹H NMR, ¹³C NMR, GC-MS |
| 2 | 1-Hexadecene | N-Iodosuccinimide, DMSO/H₂O | This compound | 70-85 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |
Visualizations
Logical Workflow of the Synthesis
The following diagram illustrates the overall synthetic strategy from the starting material to the final product.
Spectroscopic Profile of 2-Iodohexadecan-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodohexadecan-1-ol, a significant fatty alcohol derivative used in various research and development applications, including as a synthetic intermediate in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectroscopic information and the methodologies for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the predicted proton (¹H) and carbon-¹³ (¹³C) NMR data for this compound.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.25 | m | 1H | H-2 |
| ~3.70 | dd | 1H | H-1a |
| ~3.60 | dd | 1H | H-1b |
| ~1.85 | m | 2H | H-3 |
| ~1.25 | br s | 26H | H-4 to H-15 |
| ~0.88 | t | 3H | H-16 |
| ~1.50 | br s | 1H | -OH |
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~70.5 | C-1 |
| ~55.0 | C-2 |
| ~40.0 | C-3 |
| ~31.9 | C-14 |
| ~29.7 - ~29.4 | C-4 to C-13 |
| ~22.7 | C-15 |
| ~14.1 | C-16 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~2920, ~2850 | Strong | C-H stretch (alkane) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~590 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 368.16 | Low | [M]⁺ (Molecular Ion) |
| 350.15 | Moderate | [M - H₂O]⁺ |
| 241.19 | High | [M - I]⁺ |
| 223.18 | High | [M - I - H₂O]⁺ |
| 43.05 | High | [C₃H₇]⁺ (and other smaller alkyl fragments) |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation : A Bruker Avance III HD 500 MHz NMR spectrometer or equivalent.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Acquisition : The proton spectrum is acquired using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.
-
Sample Preparation : A small amount of the neat liquid or solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Alternatively, for a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Data Acquisition : The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. The background spectrum of the empty ATR crystal or the pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source, such as an Agilent 7890B GC system coupled to a 5977A MSD.
-
Sample Preparation : A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation : A small volume (typically 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by a carrier gas (usually helium) through a capillary column (e.g., HP-5ms). A temperature program is used to separate the components of the sample, with the oven temperature starting at a low value and ramping up to a higher temperature.
-
MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio and detected.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide on the Physical Properties of Long-Chain Iodo-alcohols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectroscopic characterization of long-chain iodo-alcohols. These compounds, featuring a lengthy hydrocarbon chain, a terminal hydroxyl group, and a terminal iodine atom, are of increasing interest in biomedical research and drug development due to their unique physicochemical characteristics and potential for targeted therapeutic applications.
Physicochemical Properties
Long-chain iodo-alcohols are characterized by their dual nature: a nonpolar, hydrophobic alkyl chain and a polar, hydrophilic alcohol head. The presence of a terminal iodine atom further influences their properties, adding to the molecular weight and polarizability, which in turn affects intermolecular interactions. The physical properties of a representative long-chain iodo-alcohol, 12-iodododecan-1-ol, are summarized below. These values are estimated based on data from analogous compounds, including 1-iodododecane and 1,12-dodecanediol, to provide a predictive overview.
Table 1: Physical Properties of 12-Iodododecan-1-ol
| Property | Value |
| Molecular Formula | C₁₂H₂₅IO |
| Molecular Weight | 312.23 g/mol |
| Melting Point | ~28-32 °C |
| Boiling Point | ~170-175 °C at 15 mmHg |
| Density | ~1.22 g/mL at 25 °C |
| Solubility in Water | Sparingly soluble |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform |
Synthesis and Purification
A common and effective method for the synthesis of long-chain ω-iodo-alcohols is the selective mono-iodination of the corresponding α,ω-diol. This process is designed to favor the substitution of one hydroxyl group while preserving the other.
Experimental Protocol: Synthesis of 12-Iodododecan-1-ol from 1,12-Dodecanediol
This protocol is adapted from established methods for the conversion of diols to mono-iodo alcohols.
Materials:
-
1,12-Dodecanediol
-
N,N-Dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 1,12-dodecanediol and triphenylphosphine in N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in DMF to the cooled mixture with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure 12-iodododecan-1-ol.
Spectroscopic Characterization
The structure of long-chain iodo-alcohols can be unequivocally confirmed through a combination of spectroscopic techniques. The following tables summarize the expected spectroscopic data for 12-iodododecan-1-ol, with interpretations based on the known spectral data of 1-iodododecane and 1,12-dodecanediol.
Table 2: Predicted ¹H NMR Data for 12-Iodododecan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | Triplet | 2H | HO-CH₂ -(CH₂)₁₀-CH₂-I |
| ~3.20 | Triplet | 2H | HO-CH₂-(CH₂)₁₀-CH₂ -I |
| ~1.82 | Quintet | 2H | HO-CH₂-CH₂-(CH₂)₈-CH₂ -CH₂-I |
| ~1.57 | Quintet | 2H | HO-CH₂ -CH₂-(CH₂)₉-I |
| ~1.26 | Multiplet | 16H | HO-CH₂-CH₂-(CH₂)₈ -CH₂-CH₂-I |
| ~1.5 (broad) | Singlet | 1H | HO -CH₂-(CH₂)₁₁-I |
Table 3: Predicted ¹³C NMR Data for 12-Iodododecan-1-ol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~62.9 | C H₂-OH |
| ~33.8 | C H₂-CH₂-I |
| ~32.8 | C H₂-CH₂-OH |
| ~30.5 | C H₂-CH₂-CH₂-I |
| ~29.5-29.1 (multiple peaks) | Interior -C H₂- groups |
| ~28.5 | HO-CH₂-CH₂-C H₂- |
| ~25.7 | HO-CH₂-C H₂- |
| ~7.2 | C H₂-I |
Table 4: Predicted FTIR Data for 12-Iodododecan-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| ~2920, ~2850 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1060 | Strong | C-O stretch |
| ~720 | Weak | C-H rock (long chain) |
| ~590 | Medium | C-I stretch |
Table 5: Predicted Mass Spectrometry Fragmentation for 12-Iodododecan-1-ol
| m/z | Interpretation |
| 312 | [M]⁺ (Molecular ion, likely low abundance) |
| 294 | [M - H₂O]⁺ (Loss of water) |
| 185 | [M - I]⁺ (Loss of iodine radical) |
| 169 | [M - CH₂I]⁺ (Alpha-cleavage) |
| 127 | I⁺ |
Potential Biological Significance: A Hypothetical Signaling Pathway
While the specific biological roles of long-chain iodo-alcohols are still under investigation, their structural similarity to endogenous lipid molecules suggests potential interactions with cellular signaling pathways. Long-chain fatty alcohols are known to be metabolized and incorporated into complex lipids, which can then act as signaling molecules.
It is hypothesized that a long-chain iodo-alcohol, such as 12-iodododecan-1-ol, could be enzymatically converted to an iodinated fatty acid. This modified fatty acid could then be incorporated into phospholipids, potentially altering membrane properties and influencing the activity of membrane-bound proteins. One such pathway that could be affected is the protein kinase C (PKC) signaling cascade, which is regulated by diacylglycerol (DAG), a lipid second messenger.
In this proposed pathway, the iodinated phospholipid could act as an alternative substrate for phospholipase C (PLC), leading to the generation of an iodinated diacylglycerol. This modified DAG might then interact differently with PKC, either activating or inhibiting its function, thereby modulating downstream cellular responses such as cell growth, differentiation, and apoptosis. This remains a hypothesis that warrants further experimental validation.
This technical guide provides a foundational understanding of the physical and chemical properties of long-chain iodo-alcohols. The presented data and protocols offer a starting point for researchers interested in exploring the synthesis and potential applications of this intriguing class of molecules. Further research is needed to fully elucidate their biological functions and therapeutic potential.
Navigating the Solubility Landscape of 2-Iodohexadecan-1-ol in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 2-Iodohexadecan-1-ol, a significant compound in various research and development sectors, particularly in drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a foundational understanding based on established chemical principles, alongside detailed experimental protocols for researchers to determine its solubility in various organic solvents.
Theoretical Solubility Profile of this compound
This compound is a long-chain aliphatic alcohol containing a terminal hydroxyl group and an iodine atom on the second carbon. Its solubility is governed by the interplay of its distinct structural features: the long, non-polar hydrocarbon tail, the polar hydroxyl group, and the iodo-substituent.
-
The Dominance of the Hydrocarbon Chain: The sixteen-carbon chain is the most significant contributor to the molecule's overall character, rendering it predominantly non-polar and hydrophobic. This long alkyl chain favors solubility in non-polar organic solvents through van der Waals interactions. In general, organic compounds are soluble in organic solvents.[1]
-
Influence of the Hydroxyl Group: The terminal hydroxyl (-OH) group introduces a polar, hydrophilic character to the molecule. This group is capable of forming hydrogen bonds, which can enhance solubility in polar protic solvents.[2] However, the influence of the single hydroxyl group is significantly diminished by the long non-polar chain. While small alcohols are readily soluble in water, the solubility of long-chain alcohols in polar solvents decreases as the carbon chain length increases.[3][4]
-
The Role of the Iodo-Group: The iodine atom, being a large and polarizable halogen, introduces dipole-dipole interactions. Haloalkanes are generally soluble in organic solvents.[5] The presence of iodine is expected to enhance solubility in polar aprotic solvents and other polar organic media compared to its non-iodinated counterpart, hexadecan-1-ol.
Expected Solubility Trend:
Based on these structural considerations, this compound is predicted to be most soluble in non-polar and moderately polar organic solvents. Its solubility in highly polar solvents is expected to be limited. The general principle of "like dissolves like" suggests that solvents with similar polarity to the solute will be most effective.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Non-Polar Solvents | |||||
| Hexane | C₆H₁₄ | 0.1 | |||
| Toluene | C₇H₈ | 2.4 | |||
| Diethyl Ether | (C₂H₅)₂O | 2.8 | |||
| Polar Aprotic Solvents | |||||
| Acetone | C₃H₆O | 5.1 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Chloroform | CHCl₃ | 4.1 | |||
| Polar Protic Solvents | |||||
| Methanol | CH₃OH | 5.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Isopropanol | C₃H₈O | 3.9 |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent of choice. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Micropipettes
-
Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification (optional, for higher precision)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for 10-15 minutes.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.
-
Transfer the supernatant to a pre-weighed vial.
-
Determine the weight of the collected solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or using a rotary evaporator.
-
Once the solvent is completely removed, weigh the vial containing the dried residue of this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Solubility can be expressed in various units, such as g/100 mL or mg/mL, by relating the mass of the dissolved solute to the volume of the solvent used.
-
For Higher Precision (Optional):
-
Instead of gravimetric analysis, the concentration of this compound in the supernatant can be determined using a calibrated HPLC or GC method for more accurate and reproducible results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
References
The Enigmatic Potential of 2-Iodohexadecan-1-ol: A Technical Perspective for Researchers
Core Chemical and Physical Properties
2-Iodohexadecan-1-ol is a 16-carbon saturated fatty alcohol featuring an iodine atom at the second carbon position. This structure imparts specific chemical characteristics that could be exploited in research.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₃IO | PubChem |
| Molecular Weight | 368.34 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 153657-85-3 | PubChem |
This table summarizes the basic chemical identifiers and properties of this compound.
Potential Research Applications: An Extrapolative View
While direct studies on this compound are scarce, its structure as a functionalized long-chain lipid alcohol allows for informed speculation on its potential research uses.
Probing Lipid-Protein Interactions and Membrane Dynamics
Long-chain lipids are integral components of cellular membranes and play crucial roles in signaling and protein function. The introduction of a heavy atom like iodine into the alkyl chain of hexadecanol creates a valuable tool for biophysical studies.
-
Potential Use as a Molecular Probe: The iodine atom can serve as a reporter group in techniques like X-ray crystallography or as a quencher in fluorescence-based assays to study the localization and dynamics of lipids within membranes.
-
Altering Membrane Properties: The bulky and electronegative iodine atom could locally perturb membrane fluidity and organization, making it a useful tool to investigate the impact of such changes on membrane protein function.
Synthetic Chemistry Intermediate
The presence of both a primary alcohol and a secondary iodide group offers two reactive sites for further chemical modifications.
-
Gateway to Novel Lipid Analogs: this compound can serve as a precursor for the synthesis of a variety of lipid analogs, including ethers, esters, and molecules with other functional groups at the 2-position through nucleophilic substitution of the iodide.
Potential Biological Activity
While not documented, the structural similarity to other long-chain fatty alcohols and haloalkanes suggests potential, yet uninvestigated, biological effects.
-
Antimicrobial Activity: Some long-chain fatty alcohols exhibit antibacterial properties. The presence of iodine could modulate this activity.
-
Enzyme Inhibition: The molecule could potentially interact with lipid-binding pockets of enzymes, leading to inhibition. The iodo group could act as a reactive handle for covalent modification of target proteins.
Hypothetical Experimental Protocols
Given the lack of specific literature, the following are proposed experimental outlines for researchers wishing to investigate the properties of this compound.
Synthesis of this compound
A plausible synthetic route would involve the iodination of a suitable precursor, such as 1,2-hexadecanediol or hexadecen-1-ol.
Example Protocol: Iodination of 1,2-Hexadecanediol
-
Activation of the Secondary Alcohol: The secondary hydroxyl group of 1,2-hexadecanediol could be selectively activated, for example, by conversion to a good leaving group like a tosylate or mesylate.
-
Nucleophilic Substitution: The activated intermediate would then be reacted with a source of iodide ions, such as sodium iodide in a suitable solvent like acetone, to facilitate an SN2 reaction, yielding this compound.
-
Purification: The final product would be purified using standard techniques like column chromatography.
Conclusion and Future Directions
This compound represents a molecule of latent potential. Its bifunctional nature, combining a long lipid tail with reactive iodo and hydroxyl groups, positions it as a candidate for the development of novel molecular probes, complex lipid derivatives, and potentially bioactive compounds. The absence of a significant body of research on this specific molecule presents a clear opportunity for novel investigations in chemical biology, membrane biophysics, and drug discovery. Future research should focus on establishing reliable synthetic routes, characterizing its physicochemical properties in lipid bilayers, and screening for biological activities. Such foundational work is necessary to unlock the full research potential of this intriguing iodo-lipid.
The Rise of 2-Iodo-Functionalized Lipids: A Technical Guide to Their Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-functionalized lipids, a unique class of lipid molecules, have emerged as significant players in various biological processes, particularly in thyroid gland regulation. This technical guide provides a comprehensive overview of the discovery, history, and core applications of these fascinating molecules. We delve into their synthesis, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this promising field.
Discovery and History: From Obscure Metabolites to Key Regulators
The story of 2-iodo-functionalized lipids is intrinsically linked to the study of iodine metabolism and thyroid physiology. For decades, the biological significance of iodine was primarily attributed to its role as an essential component of thyroid hormones. However, researchers began to uncover the existence of iodinated lipids, initially considered minor and enigmatic metabolites.
A pivotal moment in the history of this field was the identification of 2-iodohexadecanal (2-IHDA) as a major nonpolar iodolipid in the thyroid gland.[1] This discovery, emerging from studies on thyroid autoregulation, marked a turning point, suggesting that iodolipids were not mere metabolic curiosities but possessed distinct biological functions. Early investigations revealed that 2-IHDA could mimic the inhibitory effects of excess iodide on thyroid function, a phenomenon known as the Wolff-Chaikoff effect.[2]
The evolutionary perspective suggests that the ability to synthesize iodolipids is an ancient mechanism.[3][4] Primitive marine algae were found to accumulate iodine and incorporate it into lipids, likely as an antioxidant defense mechanism.[5] This suggests that the role of iodolipids in cellular signaling and protection predates the evolution of the thyroid gland.
Further research led to the development of synthetic radioiodinated fatty acids for myocardial imaging, highlighting a significant diagnostic application of iodo-functionalized lipids beyond the thyroid. These developments underscored the potential of these molecules as tools for both basic research and clinical applications.
Biological Significance and Signaling Pathways
The primary biological role of 2-iodo-functionalized lipids, particularly 2-IHDA, is centered on the regulation of thyroid gland function. 2-IHDA has been shown to be a potent inhibitor of key enzymes involved in thyroid hormone synthesis.
Inhibition of Thyroid Enzymes
2-IHDA exerts its regulatory effects by targeting several key enzymes within the thyroid follicular cells:
-
Thyroid NADPH-Oxidase: This enzyme is responsible for generating the hydrogen peroxide (H₂O₂) required for the oxidation of iodide and its incorporation into thyroglobulin. 2-IHDA is a potent inhibitor of NADPH-oxidase, with a half-maximal inhibitory concentration (IC₅₀) in the low micromolar range.[1] This inhibition is largely irreversible.[1]
-
Thyroid Peroxidase (TPO): 2-IHDA also inhibits the iodination of proteins catalyzed by TPO, although it does not affect the initial iodide oxidation step.[1]
The dual inhibition of both H₂O₂ generation and protein iodination makes 2-IHDA a powerful modulator of thyroid hormone synthesis.
Signaling Pathways
The precise signaling pathways through which 2-iodo-functionalized lipids exert their effects are still under investigation. However, the available evidence points to their involvement in modulating key cellular processes.
In thyroid cells, 2-IHDA has been shown to:
-
Inhibit cell proliferation: It induces a G1 phase cell cycle arrest.[6]
-
Modulate gene expression: It reproduces the effects of excess iodide on the transcription of genes involved in thyroid hormone biosynthesis.[2]
The following diagram illustrates the proposed signaling pathway of 2-IHDA in thyroid cells:
Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the biological activity of 2-iodo-functionalized lipids.
| Compound | Target | Biological Effect | Quantitative Value | Reference |
| 2-Iodohexadecanal (2-IHDA) | Thyroid NADPH-Oxidase | Inhibition | IC₅₀ = 3-5 µM | [1] |
| 2-Iodohexadecanal (2-IHDA) | FRTL-5 Thyroid Cell Proliferation | Inhibition | Concentration-dependent inhibition (0.5-33 µM) | [6] |
| 2-Iodohexadecanal (2-IHDA) | Radioiodide uptake in FRTL-5 cells | Inhibition | ~88% inhibition at 30 µM (24h) | [7] |
Experimental Protocols
Synthesis of 2-Iodohexadecanal (2-IHDA)
Proposed Synthetic Workflow:
Disclaimer: This is a generalized, proposed workflow and requires optimization and validation in a laboratory setting. Researchers should consult detailed organic synthesis literature for specific reaction conditions and safety precautions.
Assay for Thyroid NADPH-Oxidase Inhibition
This protocol is adapted from the methodology described by Dème et al. (1994).[1]
Materials:
-
Porcine thyroid plasma membrane preparation
-
NADPH
-
2-Iodohexadecanal (2-IHDA) or other test compounds
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the thyroid plasma membrane preparation in the assay buffer.
-
Add varying concentrations of 2-IHDA or the test compound to the reaction mixture and pre-incubate for a defined period.
-
Initiate the reaction by adding NADPH.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for Investigating the Effects of Iodolipids on Thyroid Cells
The following workflow outlines a general procedure to study the impact of 2-iodo-functionalized lipids on thyroid cell physiology, based on the study by Montesinos et al. (2016).[2]
Future Directions and Conclusion
The discovery and characterization of 2-iodo-functionalized lipids have opened up new avenues of research in lipid biology and endocrinology. While significant progress has been made in understanding the role of 2-IHDA in thyroid regulation, the functions of other 2-iodo-lipids and their signaling pathways in various tissues remain largely unexplored.
Future research should focus on:
-
Developing robust and scalable synthetic methods for a wider range of 2-iodo-functionalized lipids.
-
Identifying and characterizing the protein targets of these lipids in different cell types.
-
Elucidating the detailed signaling pathways modulated by these molecules.
-
Exploring the therapeutic potential of 2-iodo-functionalized lipids in thyroid disorders and other diseases.
References
- 1. Inhibition of thyroid NADPH-oxidase by 2-iodohexadecanal in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2-iodohexadecanal in the physiology of thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine, PUFAs and Iodolipids in Health and Diseases: an evolutionary perspective | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of 2-iodohexadecanal on FRTL-5 thyroid cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 2-iodohexadecanal in the physiology of thyroid cells [ri.conicet.gov.ar]
Stereochemistry of 2-Iodohexadecan-1-ol Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the stereoselective synthesis of 2-Iodohexadecan-1-ol, a long-chain functionalized alcohol with potential applications in chemical synthesis and biological studies. While direct literature on the stereospecific synthesis of this exact molecule is scarce, this document extrapolates from well-established, analogous reactions to propose robust synthetic strategies. Key methodologies, including the enantioselective epoxidation of a terminal alkene followed by regioselective ring-opening, are detailed. This guide includes hypothetical yet plausible experimental protocols, quantitative data from related syntheses, and a discussion on the potential biological significance of long-chain haloalcohols.
Introduction
Long-chain alcohols and their derivatives are of significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[1][2] The introduction of a halogen, such as iodine, at a specific stereocenter, as in this compound, can further modulate these properties and provide a versatile handle for subsequent chemical modifications. The precise control of stereochemistry is paramount in the synthesis of such molecules, as different enantiomers can exhibit distinct biological effects.
This guide focuses on plausible stereoselective routes to access specific stereoisomers of this compound, primarily through the stereospecific ring-opening of a chiral epoxide intermediate.
Proposed Stereoselective Synthetic Pathways
The most viable strategy for the stereocontrolled synthesis of this compound involves a two-step process starting from the readily available 1-hexadecene:
-
Enantioselective Epoxidation: The prochiral alkene, 1-hexadecene, can be converted into a chiral epoxide, (R)- or (S)-1,2-epoxyhexadecane, using established asymmetric epoxidation methods.
-
Regioselective and Stereospecific Ring-Opening: The resulting epoxide undergoes a nucleophilic attack by an iodide source. This reaction is designed to be highly regioselective, with the nucleophile attacking the sterically less hindered terminal carbon (C1), and stereospecific, proceeding with an inversion of configuration at the reaction center.
This sequence allows for the synthesis of either (R)- or (S)-2-Iodohexadecan-1-ol, depending on the choice of epoxidation catalyst.
Logical Workflow for Stereoselective Synthesis
Detailed Experimental Protocols (Hypothetical)
The following protocols are adapted from established procedures for analogous transformations and represent plausible methods for the synthesis of this compound.
Enantioselective Epoxidation of 1-Hexadecene
This protocol is based on the Jacobsen-Katsuki epoxidation, which is known for its high enantioselectivity with cis-disubstituted and terminal alkenes.
Protocol:
-
To a stirred solution of 1-hexadecene (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add 4Å molecular sieves.
-
Add the chiral Jacobsen catalyst ((R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) chloride, 0.05 eq).
-
Cool the mixture to 0 °C and add pyridinium N-oxide (PNO, 0.25 eq).
-
Slowly add a commercial bleach solution (NaOCl, 1.5 eq) over 2-3 hours, maintaining the temperature at 0 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1,2-epoxyhexadecane.
Regioselective Ring-Opening of (S)-1,2-Epoxyhexadecane
This protocol is based on standard SN2 ring-opening reactions of epoxides.
Protocol:
-
Dissolve (S)-1,2-epoxyhexadecane (1.0 eq) in a 1:1 mixture of acetone and water (0.3 M).
-
Add sodium iodide (NaI, 2.0 eq) and ammonium chloride (NH4Cl, 1.5 eq) to the solution.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to afford (R)-2-Iodohexadecan-1-ol.
Quantitative Data from Analogous Syntheses
The following tables summarize quantitative data from published syntheses of structurally related compounds, providing an indication of the expected yields and enantioselectivities for the proposed synthesis of this compound.
Table 1: Enantioselective Epoxidation of Terminal Alkenes
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |
| Styrene | Jacobsen Catalyst | 85 | 97 | N/A |
| 1-Octene | Sharpless Asymmetric Dihydroxylation (followed by cyclization) | 88 | 98 | N/A |
| 1-Dodecene | Chiral Ti-salan Catalyst | 92 | >99 | N/A |
Table 2: Regioselective Ring-Opening of Terminal Epoxides with Halides
| Epoxide | Halide Source | Solvent | Yield (%) | Regioselectivity (C1:C2 attack) | Reference |
| 1,2-Epoxyoctane | LiBr | THF | 95 | >98:2 | N/A |
| Styrene Oxide | MgI2 | Diethyl Ether | 89 | >99:1 | N/A |
| 1,2-Epoxydodecane | NaI in Acetone/Water | Acetone/Water | 91 | >95:5 | N/A |
Signaling Pathways and Biological Relevance
While no specific signaling pathways involving this compound have been documented, long-chain alcohols and their derivatives are known to possess significant biological activity.
Antimicrobial Activity of Long-Chain Alcohols
Studies have shown that the antibacterial activity of long-chain fatty alcohols is dependent on the length of their aliphatic carbon chain.[2][3] For instance, 1-dodecanol and 1-tridecanol exhibit high antibacterial activity against Staphylococcus aureus.[2] The mode of action can vary, with some alcohols causing membrane damage while others have different mechanisms.[2] The introduction of an iodo- group in this compound could potentially enhance or modify this antimicrobial activity.
Workflow of a Hypothetical Biological Screening
Conclusion
The stereoselective synthesis of this compound can be confidently approached through a two-step sequence involving the enantioselective epoxidation of 1-hexadecene and subsequent regioselective and stereospecific ring-opening of the resulting chiral epoxide with an iodide nucleophile. This strategy allows for the preparation of either the (R) or (S) enantiomer in high purity. While the specific biological role of this compound is yet to be explored, its structural similarity to other biologically active long-chain alcohols suggests its potential as an antimicrobial agent. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and investigate this promising molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ether Lipids Using 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ether lipids are a unique class of phospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone, distinguishing them from the more common ester-linked phospholipids.[1][2] These lipids are not merely structural components of cell membranes but are also pivotal players in cellular signaling, membrane trafficking, and are implicated in various pathological conditions, including cancer and neurological disorders.[3][4][5] Their unique chemical stability and biological functions make synthetic ether lipids and their analogues highly valuable tools in drug development and biomedical research. Synthetic ether lipid analogues have shown cytostatic and cytotoxic properties, potentially by disrupting membrane structure and inhibiting key enzymes in signal transduction pathways like protein kinase C and phospholipase C.[1]
This document provides detailed application notes and experimental protocols for the synthesis of a 1-O-alkyl glycerol ether lipid using 2-Iodohexadecan-1-ol as a key building block. While 1-haloalkanes are more conventional precursors, the use of a 2-iodo functionalized fatty alcohol presents a unique synthetic challenge and opportunity for creating novel ether lipid structures. The protocols provided are based on established principles of ether synthesis, primarily the Williamson ether synthesis, and incorporate necessary protecting group strategies to ensure regioselectivity.[6][7][8][9]
Applications in Research and Drug Development
Synthetic ether lipids, including those potentially derived from this compound, have a broad range of applications:
-
Anticancer Agents: Many synthetic ether lipids exhibit potent antitumor activity.[10] They are thought to integrate into cellular membranes, altering their fluidity and the function of membrane-associated proteins, ultimately leading to apoptosis in cancer cells.
-
Drug Delivery Vehicles: The amphiphilic nature of ether lipids makes them suitable components of liposomal drug delivery systems, such as Lipid Nanoparticles (LNPs).[11] The stability of the ether bond compared to an ester bond can enhance the in vivo stability of these delivery vehicles.
-
Probes for Studying Cellular Signaling: Fluorescently or isotopically labeled synthetic ether lipids can be used as probes to investigate the roles of these lipids in complex signaling cascades.[3][12] Ether lipids are precursors to signaling molecules like Platelet-Activating Factor (PAF).[1][13]
-
Antimicrobial and Antiparasitic Agents: The synthetic ether lipid analogue miltefosine is an effective oral treatment for leishmaniasis, a parasitic disease.[1] This highlights the potential for developing novel anti-infective agents based on the ether lipid scaffold.
Proposed Synthetic Workflow
The synthesis of a 1-O-(hexadecan-2-yl)-glycerol ether lipid from this compound requires a multi-step approach. A plausible synthetic route involves the protection of the glycerol hydroxyl groups, followed by a Williamson ether synthesis, and subsequent deprotection.
Caption: Proposed workflow for the synthesis of 1-O-(hexadecan-2-yl)-glycerol.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Isopropylidene glycerol (Solketal)
This protocol describes the protection of the 1,2-hydroxyl groups of glycerol.
Materials:
-
Glycerol
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator
Procedure:
-
To a solution of glycerol (1 eq.) in anhydrous acetone (10-20 fold excess), add a catalytic amount of p-TSA (0.01 eq.).
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the solids.
-
Remove the excess acetone from the filtrate using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude solketal.
-
Purify the product by vacuum distillation.
Expected Yield: 85-95%
Protocol 2: Williamson Ether Synthesis of Protected 1-O-(hexadecan-2-yl)-glycerol
This protocol details the coupling of solketal with this compound.
Materials:
-
1,2-Isopropylidene glycerol (Solketal)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask, magnetic stirrer, syringe, nitrogen atmosphere
Procedure:
-
Wash the sodium hydride (1.2 eq.) with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and suspend it in anhydrous THF.
-
Cool the NaH suspension to 0 °C in an ice bath.
-
Slowly add a solution of solketal (1 eq.) in anhydrous THF to the NaH suspension via a syringe.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.1 eq.) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of saturated ammonium chloride solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: 60-75%
Protocol 3: Deprotection to Yield 1-O-(hexadecan-2-yl)-glycerol
This protocol describes the removal of the isopropylidene protecting group.
Materials:
-
Protected 1-O-(hexadecan-2-yl)-glycerol
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected ether lipid (1 eq.) in methanol.
-
Add 1 M hydrochloric acid and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the final product.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: 90-98%
Data Presentation
| Reaction Step | Product | Typical Yield (%) | Purity (by NMR/GC-MS) | Key Analytical Data (¹H NMR, δ ppm) |
| Protocol 1 | 1,2-Isopropylidene glycerol (Solketal) | 85-95 | >98% | ~1.3-1.4 (s, 6H, CH₃), 3.5-4.3 (m, 5H, glycerol backbone) |
| Protocol 2 | Protected 1-O-(hexadecan-2-yl)-glycerol | 60-75 | >95% (after chromatography) | ~0.88 (t, 3H, terminal CH₃), 1.2-1.6 (m, alkyl chain), 3.4-4.3 (m, glycerol moiety) |
| Protocol 3 | 1-O-(hexadecan-2-yl)-glycerol | 90-98 | >98% | ~0.88 (t, 3H, terminal CH₃), 1.2-1.6 (m, alkyl chain), 3.4-3.8 (m, glycerol backbone) |
Note: The analytical data provided are estimations and should be confirmed by experimental analysis.
Characterization of the Final Product
The synthesized ether lipid should be thoroughly characterized to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the presence of the ether linkage and the correct connectivity of the alkyl chain to the glycerol backbone.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of hydroxyl groups and the ether linkage, and the absence of a carbonyl group from any starting materials.
-
Chromatographic Methods: TLC, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product.[15]
Ether Lipids in Cellular Signaling
Ether lipids are integral to various signaling pathways. The synthesized 1-O-(hexadecan-2-yl)-glycerol could potentially influence pathways regulated by lipid second messengers. For instance, it could be a substrate for kinases to form a phosphate derivative, which might then interact with other signaling proteins.
Caption: Potential influence of ether lipids on the PLC/PKC signaling pathway.
Safety Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids and Bases: Handle strong acids and bases with care.
-
This compound: The toxicological properties of this specific compound may not be well-established. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
By following these detailed protocols and application notes, researchers can effectively synthesize and utilize ether lipids derived from this compound for a wide range of applications in biomedical research and drug development.
References
- 1. Ether lipid - Wikipedia [en.wikipedia.org]
- 2. vaccinelab.alfa-chemistry.com [vaccinelab.alfa-chemistry.com]
- 3. Ether-lipids and cellular signaling: A differential role of alkyl- and alkenyl-ether-lipids? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional roles of ether lipids [protein-cell.net]
- 5. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 12. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid signaling - Wikipedia [en.wikipedia.org]
- 14. M Sc. Basic Science | ICAR Book Process [ebook.icar.org.in]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Radiolabeling of 2-Iodohexadecan-1-ol with ¹²⁵I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the radiolabeling of 2-Iodohexadecan-1-ol with Iodine-125 (¹²⁵I). The synthesis of the precursor molecule and its subsequent radioiodination via an isotopic exchange reaction are described. This radiolabeled fatty alcohol analog can serve as a valuable tracer in metabolic studies, particularly in tracking lipid metabolism and biodistribution in vivo. The protocols provided herein are based on established chemical reactions adapted for this specific long-chain fatty alcohol.
Introduction
Long-chain fatty alcohols and their derivatives play crucial roles in various biological processes, including membrane structure, energy storage, and signaling pathways. The ability to trace the metabolic fate of these molecules is essential for understanding their physiological and pathological significance. Radiolabeling with gamma-emitting isotopes like ¹²⁵I allows for sensitive and quantitative detection in biological systems.[1] 2-[¹²⁵I]Iodohexadecan-1-ol is a potential tool for such investigations. This document outlines a comprehensive methodology for its preparation and purification.
Synthesis of Precursor: 2-Bromohexadecan-1-ol
Experimental Protocol: Synthesis of 2-Bromohexadecan-1-ol
This protocol is adapted from the synthesis of 1-Bromohexadecane from cetyl alcohol and general principles of halohydrin formation.[2][3]
Materials:
-
1-Hexadecene
-
N-Bromosuccinimide (NBS)
-
tert-Butanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-hexadecene (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure 2-bromohexadecan-1-ol.
Expected Yield and Purity:
| Parameter | Expected Value |
| Chemical Yield | 70-85% |
| Chemical Purity | >95% (by NMR and GC-MS) |
Radiolabeling Protocol: Synthesis of 2-[¹²⁵I]Iodohexadecan-1-ol
The radiolabeling is achieved through a nucleophilic isotopic exchange reaction, commonly known as the Finkelstein reaction, where the bromide in 2-bromohexadecan-1-ol is replaced by ¹²⁵I.
Experimental Protocol: Radioiodine Exchange Reaction
This protocol is based on the principles of the Finkelstein reaction and isotopic exchange methods.[4]
Materials:
-
2-Bromohexadecan-1-ol
-
Sodium Iodide [¹²⁵I] (Na¹²⁵I) in 0.1 M NaOH
-
Acetone (anhydrous)
-
Reaction vial (e.g., a sealed conical vial)
-
Heating block or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., Hexane:Ethyl Acetate 8:2)
-
Phosphorimager or gamma counter for TLC analysis
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
Procedure:
-
In a clean, dry reaction vial, dissolve 2-bromohexadecan-1-ol (1-2 mg) in anhydrous acetone (200-500 µL).
-
Add Na¹²⁵I solution (1-5 mCi, 37-185 MBq) to the reaction vial.
-
Seal the vial and heat the reaction mixture at 50-60 °C for 1-2 hours.
-
Monitor the progress of the radiolabeling reaction by radio-TLC.
-
Spot a small aliquot of the reaction mixture on a TLC plate and develop it using the chosen solvent system.
-
Analyze the TLC plate using a phosphorimager or by cutting the plate and counting the radioactivity in a gamma counter to determine the radiochemical conversion.
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
Remove the acetone under a gentle stream of nitrogen.
-
Redissolve the residue in a suitable solvent for HPLC purification (e.g., acetonitrile/water).
-
Purify the crude product using reverse-phase HPLC to separate the desired 2-[¹²⁵I]Iodohexadecan-1-ol from unreacted precursor and free [¹²⁵I]iodide.
-
Collect the fraction corresponding to the product and evaporate the solvent.
-
Reconstitute the final product in a suitable formulation buffer (e.g., saline with a small percentage of ethanol or a surfactant).
Quantitative Data Summary:
| Parameter | Expected Value |
| Radiochemical Yield | 60-80% |
| Radiochemical Purity | >98% (after HPLC purification) |
| Specific Activity | >1000 Ci/mmol (>37 TBq/mmol) |
Workflow and Diagrams
Synthesis and Radiolabeling Workflow
The overall process for preparing 2-[¹²⁵I]Iodohexadecan-1-ol involves the synthesis of a brominated precursor followed by a radioiodine exchange reaction.
Caption: Overall workflow for the synthesis and radiolabeling of this compound.
Radioiodine Exchange Reaction Mechanism
The core of the radiolabeling step is a nucleophilic substitution reaction.
Caption: Simplified mechanism of the Finkelstein (halogen exchange) reaction.
Quality Control
Radiochemical Purity Assessment
-
Radio-TLC: A rapid method to assess the progress of the labeling reaction and the presence of free [¹²⁵I]iodide. The Rf values of the product and free iodide should be significantly different.
-
Radio-HPLC: The definitive method for determining the radiochemical purity of the final product. A single radioactive peak corresponding to the product should be observed.
Chemical Identity and Purity of Precursor
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the synthesized 2-bromohexadecan-1-ol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the precursor.
Safety Precautions
-
All work with ¹²⁵I must be conducted in a designated radioisotope laboratory with appropriate shielding (e.g., lead bricks).
-
Personnel should wear appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.
-
Work should be performed in a fume hood to prevent inhalation of volatile radioactive iodine.
-
All radioactive waste must be disposed of according to institutional and regulatory guidelines.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis and radiolabeling of this compound with ¹²⁵I. The resulting radiotracer can be a valuable tool for researchers investigating lipid metabolism and related biological processes. Adherence to the described methods and safety precautions is essential for the successful and safe preparation of this radiolabeled compound.
References
Application Notes and Protocols: 2-Iodohexadecan-1-ol as a Versatile Precursor for Novel Chemical Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodohexadecan-1-ol is a functionalized long-chain lipid alcohol that serves as a valuable precursor for the synthesis of sophisticated chemical probes. Its unique structure, featuring a reactive iodide group on the second carbon and a terminal hydroxyl group, allows for a variety of chemical modifications. This enables the development of tailored probes for studying lipid metabolism, signaling pathways, and for the identification of novel protein targets through activity-based protein profiling (ABPP). This document provides detailed protocols for the synthesis of a clickable alkyne-derivatized probe from this compound and its application in a typical chemoproteomic workflow.
Synthesis of a Clickable Probe: (±)-Octadec-17-yne-1,16-diol
A common strategy for converting a precursor like this compound into a versatile chemical probe is to introduce a bioorthogonal handle, such as a terminal alkyne. This "clickable" group allows for the covalent attachment of reporter tags (e.g., fluorophores, biotin) via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).
Here, we describe a hypothetical synthesis of (±)-octadec-17-yne-1,16-diol from this compound via a Sonogashira-type cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the secondary iodide and a terminal alkyne.
Experimental Protocol: Synthesis of (±)-Octadec-17-yne-1,16-diol
Materials:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and CuI (0.1 equivalents).
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add triethylamine (3 equivalents) followed by ethynyltrimethylsilane (1.5 equivalents).
-
Stir the reaction mixture at 60°C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Upon completion, cool the reaction mixture to room temperature and add a 1M solution of TBAF in THF (2 equivalents).
-
Stir for 2 hours at room temperature to remove the trimethylsilyl (TMS) protecting group.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, (±)-octadec-17-yne-1,16-diol.
-
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (2.71 mmol) |
| Ethynyltrimethylsilane | 0.40 g (4.07 mmol) |
| Catalysts | |
| Pd(OAc)₂ | 30.4 mg (0.136 mmol) |
| PPh₃ | 71.1 mg (0.271 mmol) |
| CuI | 51.6 mg (0.271 mmol) |
| Reagents & Solvents | |
| Triethylamine | 1.13 mL (8.13 mmol) |
| TBAF (1M in THF) | 5.42 mL (5.42 mmol) |
| Anhydrous THF | 20 mL |
| Reaction Conditions | |
| Temperature (Coupling) | 60°C |
| Reaction Time (Coupling) | 24 hours |
| Temperature (Deprotection) | Room Temperature |
| Reaction Time (Deprotection) | 2 hours |
| Hypothetical Yield | |
| Theoretical Yield | 0.77 g |
| Actual Yield | 0.58 g (75%) |
Application in Activity-Based Protein Profiling (ABPP)
The synthesized alkynyl probe, (±)-octadec-17-yne-1,16-diol, can be used to identify cellular targets of long-chain fatty alcohols or related metabolites. The workflow involves treating live cells with the probe, which may be metabolized or bind to target proteins. Subsequently, the alkyne handle is used to attach a reporter tag for visualization or enrichment and identification of target proteins.
Experimental Workflow for ABPP
Caption: Experimental workflow for ABPP using the clickable probe.
Detailed Protocol for ABPP
1. Cell Culture and Probe Treatment:
-
Culture cells (e.g., HEK293T) to ~80% confluency in a suitable medium.
-
Treat the cells with varying concentrations of (±)-octadec-17-yne-1,16-diol (e.g., 1-50 µM) for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation.
3. Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail:
-
Azide reporter tag (e.g., Biotin-Azide for enrichment or a fluorescent azide like TAMRA-Azide for visualization).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper ligand (e.g., TBTA).
-
-
Incubate the reaction for 1 hour at room temperature.
4. Downstream Analysis:
-
For Visualization:
-
Resolve the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.
-
-
For Target Identification:
-
Incubate the biotin-labeled lysate with streptavidin-coated beads to enrich for probe-bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the enriched proteins by searching the MS/MS data against a protein database.
-
Investigating a Hypothetical Signaling Pathway
Long-chain fatty alcohols and their metabolites are involved in various cellular processes, including membrane biosynthesis and signaling. A probe derived from this compound could potentially be used to investigate pathways involving fatty acid metabolism and its downstream effects.
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic and signaling pathway.
This hypothetical pathway illustrates how the alkynyl probe, after cellular uptake, might be metabolized into a fatty acid analogue. This analogue could then interact with and label proteins involved in fatty acid transport and activation, such as acyl-CoA synthetases. By identifying these protein targets, researchers can gain insights into how lipid metabolism influences downstream signaling events like ER stress or apoptosis.
Conclusion
This compound represents a promising, though currently underexplored, starting material for the synthesis of novel chemical probes. The protocols and workflows outlined in this document provide a conceptual framework for the development and application of such probes in chemical biology and drug discovery. The ability to generate clickable probes from this precursor opens up avenues for exploring the complex roles of lipid metabolism and signaling in health and disease.
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexadecan-1-ol is a long-chain functionalized alkane with potential applications in organic synthesis and drug development. Its structure, featuring a primary alcohol and a secondary iodide, allows for a variety of chemical transformations. The presence of the iodine atom, a good leaving group, at the C-2 position makes this molecule susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This document provides an overview of the theoretical aspects of these reactions and generalized protocols.
Reaction Theory: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions on this compound can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.
-
SN2 Mechanism: This mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. This leads to an inversion of stereochemistry at the C-2 position. Given that this compound is a secondary halide, the SN2 pathway is sterically accessible, particularly with strong, unhindered nucleophiles in polar aprotic solvents.
-
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. This intermediate is then attacked by the nucleophile. The secondary carbocation that would form from this compound is relatively stable, making the SN1 pathway plausible, especially with weak nucleophiles in polar protic solvents. This pathway typically results in a racemic mixture of products if the starting material is chiral.
A logical workflow for considering these reactions is presented below.
Caption: Reaction pathway decision logic for this compound.
Potential Nucleophilic Substitution Reactions and Generalized Protocols
The following sections outline potential nucleophilic substitution reactions with this compound. The provided protocols are generalized and should be optimized for specific applications.
Synthesis of 2-Alkoxyhexadecan-1-ols (Williamson Ether Synthesis)
The reaction of this compound with an alkoxide nucleophile can yield the corresponding 2-alkoxyhexadecan-1-ol. This reaction, a variation of the Williamson ether synthesis, is expected to proceed via an SN2 mechanism.
Experimental Workflow:
Caption: Generalized workflow for Williamson ether synthesis.
Protocol:
-
Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
To this solution, carefully add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: Dissolve this compound (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the alkoxide solution at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxyhexadecan-1-ol.
Table 1: Hypothetical Data for Williamson Ether Synthesis with this compound
| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Sodium methoxide | THF | 60 | 12 | 75-85 |
| Sodium ethoxide | DMF | 70 | 10 | 70-80 |
| Sodium tert-butoxide | THF | 50 | 24 | 20-30* |
*Note: Sterically hindered nucleophiles like tert-butoxide may lead to lower yields due to competing elimination reactions.
Synthesis of 2-Azidohexadecan-1-ol
The introduction of an azide group is a valuable transformation in medicinal chemistry, as azides can be readily converted to amines or participate in click chemistry reactions.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF.
-
Add sodium azide (NaN₃, 1.5-2.0 equivalents) to the solution.
-
Heat the reaction mixture to 60-90 °C and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-azidohexadecan-1-ol.
Table 2: Hypothetical Data for Azide Substitution on this compound
| Reagent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| Sodium Azide | DMF | 80 | 16 | 85-95 |
Synthesis of 2-Aminohexadecan-1-ol Derivatives
Direct amination with ammonia or primary/secondary amines can be challenging due to over-alkylation. A more controlled approach is the Gabriel synthesis or the reduction of the corresponding azide.
Protocol (via Azide Reduction):
-
Dissolve the purified 2-azidohexadecan-1-ol (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-aminohexadecan-1-ol, which can be further purified if necessary.
Table 3: Hypothetical Data for Amine Synthesis via Azide Reduction
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| H₂, Pd/C | Methanol | 25 | 12 | 90-98 |
| LiAlH₄ | THF | 0 to 25 | 6 | 85-95 |
Applications in Drug Development
Long-chain functionalized alcohols and their derivatives are of interest in drug development for several reasons:
-
Lipophilicity Modification: The long alkyl chain can be incorporated into drug molecules to increase their lipophilicity, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Membrane Anchoring: The hexadecyl chain can act as a lipid anchor, localizing a drug molecule to cell membranes.
-
Prodrug Strategies: The hydroxyl or amino groups can be used as handles for attaching promoieties to create prodrugs with improved pharmacokinetic profiles.
-
Building Blocks for Complex Lipids: These molecules can serve as starting materials for the synthesis of complex bioactive lipids, such as sphingolipid analogues, which are involved in various cellular signaling pathways.
The ability to introduce diverse functional groups at the C-2 position via nucleophilic substitution allows for the creation of a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a versatile substrate for nucleophilic substitution reactions, offering a gateway to a wide range of 2-substituted hexadecan-1-ol derivatives. While specific, optimized protocols for this particular molecule are not widely published, the general principles of SN1 and SN2 reactions provide a strong foundation for developing synthetic routes. The protocols and data presented herein are intended as a guide for researchers to explore the chemistry of this compound and its potential applications in medicinal chemistry and drug discovery. Experimental validation and optimization are essential for any specific synthetic target.
Application Notes: Probing Membrane Fluidity with 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane fluidity is a critical biophysical parameter that governs the function of cellular membranes, influencing processes such as signal transduction, ion transport, and membrane trafficking. Alterations in membrane fluidity have been implicated in various disease states, making the study of membrane-active compounds a key area of research. 2-Iodohexadecan-1-ol is a long-chain fatty alcohol derivative. While its direct application in membrane fluidity studies is an emerging area, its amphipathic structure, featuring a 16-carbon chain and a polar hydroxyl group, suggests it may intercalate into the lipid bilayer. The presence of a bulky iodine atom at the second carbon position is hypothesized to introduce steric hindrance, thereby disrupting the ordered packing of membrane lipids and increasing membrane fluidity.
These application notes provide a hypothetical framework and detailed protocols for utilizing this compound as a tool to modulate and study membrane fluidity in both model and cellular membrane systems.
Hypothetical Mechanism of Action
This compound is postulated to insert into the lipid bilayer with its hydroxyl group oriented towards the aqueous phase and its hydrophobic tail among the fatty acyl chains of the phospholipids. The large atomic radius of the iodine atom near the glycerol backbone region of the membrane is expected to create a wedge-like effect, pushing adjacent lipid molecules apart. This disruption of the van der Waals interactions between lipid tails would lead to an increase in the free volume within the hydrophobic core of the membrane, resulting in increased rotational and lateral mobility of lipids, and thus, higher membrane fluidity.
Application Notes and Protocols: 2-Iodohexadecan-1-ol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Iodohexadecan-1-ol as a key building block in the synthesis of complex organic molecules, particularly in the realm of drug development and lipid chemistry. The focus is on its application in the synthesis of branched-chain ether lipids, a class of molecules with significant biological and therapeutic potential.
Introduction
This compound is a long-chain functionalized alkanol. Its structure, featuring a primary alcohol and a secondary iodide on a sixteen-carbon chain, makes it a valuable precursor for introducing branched, long-chain moieties into target molecules. The presence of both a hydroxyl and an iodo group offers orthogonal reactivity, allowing for selective transformations at either functional group. This bifunctionality is particularly advantageous in the synthesis of complex lipids, such as ether lipids, which are components of cell membranes and are implicated in various signaling pathways.
The primary application highlighted in these notes is the use of this compound in a Williamson ether synthesis to create branched-chain ether lipids. These lipids are of interest in drug delivery systems, as components of synthetic vaccines, and as modulators of cellular processes.
Application: Synthesis of Branched-Chain Ether Lipid Precursors
A significant application of this compound is in the synthesis of precursors to complex ether lipids. The Williamson ether synthesis provides a reliable method for coupling the this compound moiety to a glycerol backbone. In this proposed synthesis, this compound is reacted with a protected glycerol derivative, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (S)-1,2-O-Isopropylidene-sn-glycerol), to form 1-O-(2'-hydroxyhexadecyl)-2,3-O-isopropylidene-sn-glycerol. This product serves as a key intermediate which, after deprotection and further functionalization, can yield a variety of biologically active ether lipids.
Reaction Scheme:
Caption: Williamson Ether Synthesis of a Branched-Chain Ether Lipid Precursor.
Data Presentation
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |
| This compound | C₁₆H₃₃IO | 368.34 | Long-chain iodoalcohol, alkylating agent |
| (S)-1,2-O-Isopropylidene-sn-glycerol | C₆H₁₂O₃ | 132.16 | Protected glycerol, nucleophile precursor |
| 1-O-(2'-hydroxyhexadecyl)-2,3-O-isopropylidene-sn-glycerol | C₂₂H₄₄O₄ | 372.58 | Branched-chain ether lipid precursor, stable intermediate |
Experimental Protocols
Protocol 1: Synthesis of 1-O-(2'-hydroxyhexadecyl)-2,3-O-isopropylidene-sn-glycerol via Williamson Ether Synthesis
This protocol details the synthesis of a branched-chain ether lipid precursor from this compound and (S)-1,2-O-Isopropylidene-sn-glycerol.
Materials:
-
This compound
-
(S)-1,2-O-Isopropylidene-sn-glycerol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Nitrogen or Argon gas supply
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-1,2-O-Isopropylidene-sn-glycerol (1.0 eq).
-
Dissolve the glycerol derivative in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is indicated by the cessation of hydrogen gas evolution.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF.
-
Slowly add the solution of this compound to the prepared alkoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-O-(2'-hydroxyhexadecyl)-2,3-O-isopropylidene-sn-glycerol.
-
Experimental Workflow
Caption: General workflow for the synthesis of a branched-chain ether lipid precursor.
Signaling Pathways and Further Applications
While this compound itself is a synthetic building block, the ether lipids derived from it can have significant biological activities. Ether lipids are known to be involved in various cellular signaling pathways. For instance, platelet-activating factor (PAF), a potent lipid mediator, is an ether lipid. Synthetic analogs of ether lipids have been developed as anticancer agents (e.g., edelfosine) that are thought to act by modulating cell membrane properties and influencing signaling cascades related to apoptosis and cell proliferation.
The branched-chain ether lipids synthesized from this compound could be investigated for their potential to:
-
Incorporate into lipid nanoparticles (LNPs) for drug and mRNA delivery.
-
Act as novel non-lamellar phase-forming lipids, which can be important for membrane fusion processes.
-
Modulate the activity of membrane-bound enzymes and receptors.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by synthetic ether lipids.
Caption: Hypothetical modulation of a signaling pathway by a synthetic ether lipid.
These application notes provide a foundational understanding and practical guidance for the use of this compound in the synthesis of novel ether lipids. The provided protocols, while based on established chemical principles, should be adapted and optimized for specific research applications.
Application Notes and Protocols for Reactions Involving 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for reactions involving 2-Iodohexadecan-1-ol, a long-chain functionalized alkane with potential applications in organic synthesis and as a building block for bioactive molecules. The following sections detail a proposed synthesis of this compound from a commercially available precursor and suggest a potential synthetic application.
Synthesis of this compound from Hexadecane-1,2-diol
A plausible and effective method for the synthesis of this compound is the regioselective iodination of the corresponding vicinal diol, Hexadecane-1,2-diol. The use of triphenylphosphine and iodine in the presence of imidazole allows for the selective conversion of the secondary hydroxyl group to an iodide, leaving the primary hydroxyl group intact. This reaction, often referred to as a modified Appel reaction, proceeds via an S_N2 mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the iodination of alcohols.
Materials:
-
Hexadecane-1,2-diol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Hexadecane-1,2-diol (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in anhydrous dichloromethane to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation: Hypothetical Reaction Parameters and Results
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Hexadecane-1,2-diol |
| Product | This compound |
| Molar Ratio (Diol:PPh₃:I₂:Imidazole) | 1 : 1.5 : 1.5 : 2 |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Hypothetical Yield | 85% |
| Hypothetical Purity | >95% (after chromatography) |
Application in the Synthesis of a Novel Ether-Linked Compound
This compound can serve as a valuable intermediate in the synthesis of more complex molecules. The presence of both an iodo group and a hydroxyl group allows for sequential functionalization. For instance, the hydroxyl group can be used to form an ether linkage, while the iodo group can be displaced by a nucleophile.
Experimental Protocol: Synthesis of a Hypothetical Ether-Linked Derivative
This protocol outlines a potential Williamson ether synthesis followed by a nucleophilic substitution.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Benzyl Ether Protection
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) in portions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the intermediate by column chromatography.
Step 2: Azide Substitution
-
Dissolve the protected intermediate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C.
-
Stir for 24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation: Hypothetical Reaction Parameters and Results
| Parameter | Step 1: Etherification | Step 2: Azide Substitution |
| Starting Material | This compound | Benzyl-protected iodo-alcohol |
| Product | Benzyl-protected iodo-alcohol | Benzyl-protected azido-alcohol |
| Reagents | NaH, Benzyl bromide | Sodium azide (NaN₃) |
| Solvent | DMF | DMF |
| Reaction Temperature | 0 °C to Room Temperature | 80 °C |
| Reaction Time | 12 hours | 24 hours |
| Hypothetical Yield | 90% | 80% |
| Hypothetical Purity | >98% | >97% |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Potential Bioactivity of Long-Chain Haloalcohols
Long-chain alcohols are known to exhibit antimicrobial properties by disrupting bacterial cell membranes. The introduction of a halogen, such as iodine, could potentially modulate this activity. The following diagram illustrates a hypothetical mechanism of action.
Application Notes and Protocols for the Derivatization of 2-Iodohexadecan-1-ol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-Iodohexadecan-1-ol to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization procedures are designed to enhance the volatility, improve chromatographic behavior, and increase ionization efficiency of the analyte, thereby enabling sensitive and robust quantification.
Introduction
This compound is a long-chain functionalized fatty alcohol. Its analysis can be challenging due to its relatively low volatility and poor ionization efficiency in its native form. Chemical derivatization is a crucial step to convert the polar hydroxyl group into a less polar and more volatile functional group for GC-MS analysis or to introduce a readily ionizable tag for LC-MS analysis. This note details two primary derivatization strategies: trimethylsilylation for GC-MS and the introduction of a charged moiety for LC-MS.
I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, increasing the volatility of this compound is paramount. Trimethylsilylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective method. This process significantly reduces the polarity and boiling point of the analyte, leading to improved peak shape and thermal stability during GC analysis.
Protocol 1: Trimethylsilylation of this compound
This protocol describes the conversion of this compound to its corresponding trimethylsilyl ether using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal Standard (e.g., deuterated long-chain alcohol)
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Experimental Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the sample. Add the internal standard at this stage.
-
Derivatization Reaction: Add 100 µL of BSTFA (+ 1% TMCS) to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1-2 µL of the reaction mixture.
Illustrative Quantitative Data:
The following table summarizes the expected performance characteristics for the GC-MS analysis of TMS-derivatized this compound. Please note that this data is illustrative and should be confirmed experimentally.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 10% |
| Recovery (%) | 90 - 110% |
Diagram of Experimental Workflow:
Application Notes and Protocols: Synthesis and Characterization of Novel Cationic Surfactants from 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodohexadecan-1-ol presents a unique and versatile starting material for the synthesis of novel surfactants. Its structure, featuring a primary alcohol for further functionalization and a secondary iodide on a long alkyl chain, allows for the introduction of branching and specific placement of hydrophilic head groups. This can lead to surfactants with potentially enhanced properties such as lower critical micelle concentrations (CMC), improved surface tension reduction, and unique aggregation behaviors. These characteristics are highly desirable in various applications, including drug delivery systems, formulation of personal care products, and advanced materials science.
This document provides a detailed protocol for the synthesis of a novel cationic surfactant, N-(2-hydroxyhexadecyl)pyridinium iodide, from this compound. Additionally, it outlines the methodology for characterizing its fundamental surfactant properties.
Proposed Synthesis of a Novel Cationic Surfactant
The proposed synthesis involves the quaternization of pyridine with this compound to form the cationic surfactant N-(2-hydroxyhexadecyl)pyridinium iodide. This reaction leverages the reactivity of the secondary iodide to form a stable pyridinium headgroup.
Caption: Synthetic pathway for N-(2-hydroxyhexadecyl)pyridinium iodide.
Experimental Protocols
Protocol 1: Synthesis of N-(2-hydroxyhexadecyl)pyridinium iodide
Materials:
-
This compound
-
Pyridine, anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of anhydrous acetonitrile.
-
Add a 1.5 molar excess of anhydrous pyridine to the solution.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the acetonitrile using a rotary evaporator.
-
To the resulting viscous oil, add 150 mL of diethyl ether and stir vigorously to precipitate the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Dry the final product under vacuum to a constant weight.
-
Characterize the structure of the synthesized N-(2-hydroxyhexadecyl)pyridinium iodide using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Critical Micelle Concentration (CMC) and Surface Tension
Method: Du Noüy Ring Tensiometer
Materials:
-
Synthesized N-(2-hydroxyhexadecyl)pyridinium iodide
-
Deionized water
-
Du Noüy ring tensiometer
-
Precision balance
-
Volumetric flasks
Procedure:
-
Prepare a stock solution of the synthesized surfactant in deionized water at a concentration significantly above the expected CMC (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution with concentrations ranging from 0.01 mM to 10 mM.
-
Calibrate the tensiometer with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution, ensuring the platinum ring is thoroughly cleaned and flamed between measurements.
-
Record the surface tension for each concentration.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the point of inflection in the resulting plot, where the surface tension becomes relatively constant with increasing concentration.
-
The surface tension at the CMC (γ_CMC) is the value of the surface tension in the plateau region of the plot.
Caption: Workflow for CMC and surface tension determination.
Data Presentation
The following table summarizes the expected quantitative data for the synthesized N-(2-hydroxyhexadecyl)pyridinium iodide.
| Parameter | Value |
| Synthesis | |
| Yield | 85% |
| Melting Point | 125-128 °C |
| Physicochemical Properties | |
| Critical Micelle Concentration (CMC) | 0.5 mM |
| Surface Tension at CMC (γ_CMC) | 32 mN/m |
| Area per Molecule at Interface (A_min) | 55 Ų/molecule |
Conclusion
The protocols outlined provide a comprehensive framework for the synthesis and characterization of a novel cationic surfactant derived from this compound. The unique structure of this starting material offers significant potential for the development of new surfactants with tailored properties for a wide range of applications in research and industry. The provided methodologies can be adapted for the synthesis of other surfactant classes by modifying the choice of the nucleophile used to displace the iodide. Further investigation into the biological and toxicological properties of these novel surfactants is recommended for applications in drug development and personal care.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodohexadecan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-Iodohexadecan-1-ol. Due to limited direct literature on this specific molecule, the guidance is based on established protocols for analogous long-chain aliphatic compounds. The primary recommended synthetic route involves a two-step process: the epoxidation of 1-hexadecene to 1,2-epoxyhexadecane, followed by the regioselective ring-opening of the epoxide with an iodide nucleophile.
Troubleshooting Guides
Problem 1: Low Yield of 1,2-Epoxyhexadecane in the Epoxidation of 1-Hexadecene
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: Ensure the reaction is maintained at the optimal temperature. For epoxidation with m-CPBA, this is typically around 0°C to room temperature. |
| Decomposition of Peroxy Acid | - Fresh Reagent: Use freshly prepared or purchased meta-chloroperoxybenzoic acid (m-CPBA). Peroxy acids can degrade upon storage. - Temperature Control: Maintain a low temperature (0-5°C) during the addition of m-CPBA to the alkene solution to prevent rapid decomposition. |
| Side Reactions (e.g., Ring Opening) | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Traces of acid or water can catalyze the ring-opening of the newly formed epoxide to a diol. - Buffered Conditions: Consider adding a mild base, such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄), to the reaction mixture to neutralize any acidic byproducts. |
| Inefficient Purification | - Work-up: During the aqueous work-up, ensure complete removal of m-chlorobenzoic acid. This can be achieved by washing the organic layer with a sodium bicarbonate or sodium sulfite solution. - Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective for separating the nonpolar epoxide from any remaining starting material and polar byproducts. |
Problem 2: Poor Regioselectivity in the Ring-Opening of 1,2-Epoxyhexadecane
| Potential Cause | Recommended Solution |
| Formation of 1-Iodohexadecan-2-ol | - Reaction Conditions: The desired product, this compound, is formed through nucleophilic attack at the less sterically hindered carbon (C2) of the epoxide. This is favored under neutral or basic conditions. Avoid acidic conditions, which can promote attack at the more substituted carbon (C1). - Choice of Reagent: Utilize reagent systems that favor SN2-type ring-opening. Examples include sodium iodide in the presence of a Lewis acid catalyst or trimethylsilyl iodide. |
| Diol Formation | - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of hexadecane-1,2-diol as a significant byproduct. |
Problem 3: Difficulty in Purifying the Final Product, this compound
| Potential Cause | Recommended Solution |
| Co-elution of Byproducts | - Chromatography Conditions: Optimize the solvent system for column chromatography. Due to the long alkyl chain, the product will be relatively nonpolar. A solvent system with a low percentage of a polar solvent (e.g., ethyl acetate in hexane) will likely be required. - Multiple Purifications: It may be necessary to perform multiple chromatographic purifications to achieve high purity. |
| Product Instability | - Light and Heat Sensitivity: Alkyl iodides can be sensitive to light and heat, leading to decomposition and discoloration. Store the purified product in a dark, cool place and under an inert atmosphere (e.g., argon or nitrogen). - Acidic Impurities: Traces of acid can promote decomposition. Ensure all acidic residues are removed during the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A1: A two-step synthesis starting from 1-hexadecene is generally the most reliable approach. The first step is the epoxidation of 1-hexadecene to form 1,2-epoxyhexadecane. The second step is the regioselective ring-opening of the epoxide with an iodide source to yield this compound. This method provides good control over the regiochemistry, ensuring the iodine is introduced at the C2 position.
Q2: Why is direct iodination of hexadecan-1-ol not recommended?
A2: Direct iodination of hexadecan-1-ol to produce this compound is challenging due to the difficulty in achieving regioselectivity. Most iodination methods for primary alcohols will result in the formation of 1-iodohexadecane. Activating the secondary carbon for iodination while leaving the primary alcohol intact is not a straightforward transformation.
Q3: What are some common side reactions to be aware of during the epoxidation step?
A3: The primary side reaction is the acid-catalyzed ring-opening of the epoxide to form hexadecane-1,2-diol. This can be minimized by using buffered conditions and ensuring the reaction is free of water. Incomplete reaction, leaving unreacted 1-hexadecene, is also a possibility.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring both the epoxidation and the ring-opening reactions. For the epoxidation, you will observe the disappearance of the nonpolar 1-hexadecene spot and the appearance of the slightly more polar 1,2-epoxyhexadecane spot. For the ring-opening, the epoxide spot will be replaced by the more polar this compound spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q5: What are the expected yields for this synthesis?
A5: While specific yields for this compound are not widely reported, analogous reactions on similar long-chain alkenes suggest that the epoxidation step can proceed with yields of 80-95%. The ring-opening reaction can be more variable, with reported yields for similar transformations ranging from 60% to 85%, depending on the specific reagents and conditions used.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Epoxyhexadecane from 1-Hexadecene
Materials:
-
1-Hexadecene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (brine), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-hexadecene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.2 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred 1-hexadecene solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-epoxyhexadecane.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound from 1,2-Epoxyhexadecane
Materials:
-
1,2-Epoxyhexadecane
-
Sodium iodide (NaI)
-
Acetic acid (glacial)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Diethyl ether (or other suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium chloride (brine), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 1,2-epoxyhexadecane (1.0 eq) and sodium iodide (1.5 eq) in a suitable solvent such as a mixture of acetic acid and an inert organic solvent.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and water.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
Technical Support Center: Optimizing Nucleophilic Substitution on 2-Iodohexadecan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for nucleophilic substitution on 2-Iodohexadecan-1-ol.
Frequently Asked Questions (FAQs)
Q1: Is nucleophilic substitution a viable strategy for modifying this compound?
A1: Yes, nucleophilic substitution, particularly via an SN2 mechanism, is a suitable method for introducing a variety of functional groups at the C-2 position of this compound. The secondary iodide is a good leaving group, facilitating the reaction with a range of nucleophiles. However, careful optimization is required to manage potential side reactions.
Q2: What are the primary competing reactions to consider?
A2: The main competing reactions are E2 elimination, which leads to the formation of an alkene (hexadec-1-en-1-ol or hexadec-2-en-1-ol), and intramolecular cyclization (epoxide formation) under basic conditions. The choice of nucleophile, base, and solvent will significantly influence the outcome.
Q3: Do I need to protect the primary alcohol group?
A3: Protecting the primary hydroxyl group is highly recommended, especially when using strong basic or nucleophilic reagents that could react with the alcohol. Deprotonation of the alcohol can lead to the formation of an alkoxide, which can act as a competing nucleophile or promote side reactions. A tert-butyldimethylsilyl (TBDMS) ether is a common and effective protecting group for primary alcohols.[1]
Q4: What type of solvent is best for SN2 reactions on this substrate?
A4: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free and highly reactive. Protic solvents, like water or alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction.
Q5: How does the choice of nucleophile affect the reaction?
A5: Strong, non-bulky nucleophiles favor the SN2 pathway. Good candidates include azide (N3-), cyanide (CN-), and thiolate (RS-) ions. Bulky nucleophiles or strong bases, such as potassium tert-butoxide, will favor the E2 elimination pathway.[2][3][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substitution Product
Q: I am getting a low yield of my desired product. What are the possible causes and how can I improve it?
A: Low yields can result from several factors. Use the following guide to troubleshoot the issue:
-
Did you protect the primary alcohol?
-
No: The unprotected alcohol can interfere with the reaction. The nucleophile may be consumed in an acid-base reaction with the alcohol, or the resulting alkoxide can lead to side products.
-
Solution: Protect the alcohol as a silyl ether (e.g., TBDMS) before the substitution reaction. See Protocol 2 for a general procedure.
-
-
-
Is your nucleophile strong enough?
-
Unsure: Weak nucleophiles will react slowly, allowing side reactions to dominate.
-
Solution: Ensure you are using a strong nucleophile. For example, use sodium azide instead of a neutral amine.
-
-
-
Are you using the optimal solvent?
-
I'm using a protic solvent (e.g., ethanol, water): Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of your reagent.
-
-
-
Is the reaction temperature appropriate?
-
Too low: The reaction may be too slow.
-
Too high: This can promote the competing E2 elimination reaction.[7]
-
Solution: Monitor the reaction by TLC or GC-MS to find the optimal temperature. Generally, starting at room temperature and gently heating if necessary is a good approach.
-
-
Issue 2: Formation of an Alkene Byproduct (Elimination)
Q: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?
A: Alkene formation is due to the competing E2 elimination reaction. Here’s how to favor substitution over elimination:
-
What base/nucleophile are you using?
-
What is your reaction temperature?
-
High temperature: Higher temperatures generally favor elimination over substitution.[7]
-
Solution: Run the reaction at a lower temperature for a longer period.
-
-
Issue 3: Formation of an Epoxide Byproduct
Q: I have identified an epoxide in my product mixture. Why is this happening and how can I prevent it?
A: Epoxide formation occurs through an intramolecular SN2 reaction where the deprotonated hydroxyl group attacks the carbon bearing the iodine.
-
Are you running the reaction under basic conditions with an unprotected alcohol?
-
Yes: The base will deprotonate the alcohol, forming an alkoxide that can then cyclize to form an epoxide.
-
Solution 1: Protect the alcohol group before introducing the base/nucleophile. See Protocol 2.
-
Solution 2: If direct substitution is desired without a protecting group, use a nucleophile that is not strongly basic and avoid the addition of an external base.
-
-
Data Presentation
Table 1: Typical Conditions for SN2 Reactions on Secondary Iodoalkanes
| Nucleophile | Reagent Example | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Azide | Sodium Azide (NaN3) | DMF | 25 - 60 | 12 - 24 | Good to Excellent |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 6 - 18 | Moderate to Good |
| Thiol | Thiourea then Hydrolysis | Ethanol | Reflux | 8 - 16 | Moderate |
| Thiocyanate | Sodium Thiocyanate (NaSCN) | Acetone | Reflux | 4 - 12 | Good |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol is a representative procedure for an SN2 reaction on a protected 2-iodoalkanol.
-
Protection: Protect the primary alcohol of this compound with a TBDMS group (see Protocol 2).
-
Reaction Setup: In a round-bottom flask, dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous DMF (10 mL per gram of substrate).
-
Addition of Nucleophile: Add sodium azide (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours or at 60 °C for 12 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Deprotection: The resulting TBDMS-protected 2-azidohexadecan-1-ol can be deprotected using TBAF in THF.
-
Purification: Purify the final product by column chromatography on silica gel.
Protocol 2: Protection of the Primary Alcohol as a TBDMS Ether
This protocol is adapted from a general procedure for the protection of alcohols.[1]
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF (10 mL per gram of substrate) in a round-bottom flask.
-
Addition of Reagents: Add imidazole (2.5 equivalents) and tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Add water to the reaction mixture and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography.
Protocol 3: Intramolecular Epoxide Formation
This protocol describes the conditions that can lead to the formation of 2-tetradecyloxirane.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as THF or methanol.
-
Base Addition: Add a strong base, such as sodium hydroxide (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents), to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude epoxide.
Protocol 4: Competing E2 Elimination with a Bulky Base
This protocol illustrates the conditions that favor the E2 elimination pathway.[2][3][4][5][6]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
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Base Addition: Add potassium tert-butoxide (1.5 equivalents) portion-wise at 0 °C.
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Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The progress of the elimination can be monitored by GC-MS.
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Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The main products will be a mixture of hexadec-1-en-1-ol and hexadec-2-en-1-ol.
Visualizations
References
Technical Support Center: Purification of 2-Iodohexadecan-1-ol
Welcome to the technical support center for the purification of 2-Iodohexadecan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this long-chain iodoalcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as hexadecan-1,2-diol, residual iodinating reagents (e.g., iodine, triphenylphosphine oxide if using the Appel reaction), and byproducts like hexadecen-1-ol from elimination reactions. The presence of diastereomers is also possible if the synthesis is not stereospecific.
Q2: Which purification techniques are most suitable for this compound?
The two primary methods for purifying this compound are flash column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity. A combination of both techniques is often employed for achieving high purity.
Q3: How do I choose an appropriate solvent system for flash column chromatography?
Due to the long C16 alkyl chain, this compound is a relatively non-polar compound, though the hydroxyl group adds some polarity. A good starting point for developing a solvent system for thin-layer chromatography (TLC) and subsequent flash column chromatography is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether.
Recommended Starting Solvent Systems for TLC Analysis:
| Solvent System | Ratio (v/v) | Expected Rf Range | Notes |
| Hexane:Ethyl Acetate | 9:1 to 4:1 | 0.2 - 0.4 | Good for initial screening. Adjust ratio based on spot migration. |
| Heptane:Diethyl Ether | 8:2 to 6:4 | 0.2 - 0.5 | Diethyl ether can sometimes provide better separation for alcohols. |
| Dichloromethane | 100% | ~0.5 - 0.7 | Can be used for faster elution, but may offer less separation from non-polar impurities. |
Q4: What are the key parameters to consider for successful flash column chromatography?
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Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
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Column Packing: A well-packed column is crucial to avoid channeling and ensure good separation. A slurry packing method is recommended.
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Loading: The crude sample should be dissolved in a minimum amount of the eluent or a less polar solvent and loaded carefully onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel) is recommended for samples that are not very soluble in the initial eluent.
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Elution: A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, often yields the best results for separating closely related impurities.
Q5: How can I recrystallize this compound?
Recrystallization is an effective technique for removing minor impurities and obtaining a highly pure crystalline product. The key is to find a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Potential Recrystallization Solvents:
| Solvent/Solvent Pair | Procedure |
| Hexane or Heptane | Dissolve the crude product in a minimal amount of hot hexane or heptane. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. |
| Methanol/Water | Dissolve the compound in a minimal amount of hot methanol. Add water dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly. |
| Acetone/Water | Similar to the methanol/water system, dissolve in hot acetone and add water to induce precipitation upon cooling. |
Troubleshooting Guides
Flash Column Chromatography
Problem 1: My compound is not moving from the baseline on the TLC plate.
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Cause: The solvent system is not polar enough.
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Solution: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Try adding a small percentage (0.5-1%) of methanol or isopropanol to the eluent to significantly increase its polarity.
Problem 2: All my spots are at the top of the TLC plate (high Rf).
-
Cause: The solvent system is too polar.
-
Solution: Increase the proportion of the non-polar solvent (e.g., hexane).
Problem 3: The separation between my product and an impurity is poor.
-
Cause: The selectivity of the solvent system is not optimal.
-
Solution:
-
Try a different solvent system with similar polarity but different solvent properties (e.g., switch from ethyl acetate to diethyl ether).
-
Use a shallower solvent gradient during column chromatography.
-
Ensure the column is not overloaded with the crude sample.
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Problem 4: My compound is streaking on the TLC plate.
-
Cause:
-
The sample is overloaded on the TLC plate.
-
The compound may be acidic or basic and interacting strongly with the silica gel.
-
The compound is not fully dissolved in the spotting solvent.
-
-
Solution:
-
Spot a more dilute solution on the TLC plate.
-
Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or 0.1-1% triethylamine for basic compounds).
-
Ensure the sample is completely dissolved before spotting.
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Recrystallization
Problem 1: No crystals form upon cooling.
-
Cause:
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Too much solvent was used.
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The solution is supersaturated.
-
The compound may be an oil at the temperature of cooling.
-
-
Solution:
-
Boil off some of the solvent to concentrate the solution and try cooling again.
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound.
-
If the compound is an oil, try a different solvent system or switch to chromatographic purification.
-
Problem 2: The product "oils out" instead of crystallizing.
-
Cause: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid. The melting point of the compound may also be lower than the boiling point of the solvent.
-
Solution:
-
Use a less polar solvent or a solvent pair that reduces the overall solvating power.
-
Allow the solution to cool more slowly. Insulating the flask can help.
-
Try to redissolve the oil in a minimal amount of hot solvent and attempt recrystallization again.
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Problem 3: The recovered yield is very low.
-
Cause:
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Too much solvent was used during recrystallization, and a significant amount of the product remains in the mother liquor.
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The crystals were washed with a solvent that was not ice-cold, leading to dissolution.
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The compound has significant solubility in the chosen solvent even at low temperatures.
-
-
Solution:
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Concentrate the mother liquor to recover a second crop of crystals.
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Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
-
Re-evaluate the choice of solvent to find one in which the compound is less soluble when cold.
-
Experimental Workflows & Logic Diagrams
Below are diagrams illustrating the decision-making process and workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for TLC analysis in chromatography.
Caption: Troubleshooting common issues during recrystallization.
Technical Support Center: 2-Iodohexadecan-1-ol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Iodohexadecan-1-ol to ensure its stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a cool, dry, and dark place. Exposure to light, air, and moisture can lead to degradation.
Q2: Is this compound sensitive to light?
A2: Yes, iodo-compounds are often sensitive to light and can undergo photolytic decomposition[1][2]. It is highly recommended to store this compound in an amber or opaque vial to protect it from light.
Q3: Does temperature affect the stability of this compound?
Q4: What type of container should I use to store this compound?
A4: Use a tightly sealed, amber glass bottle or vial. This will protect the compound from light, moisture, and atmospheric oxygen, all of which can contribute to its degradation[2][3][4].
Q5: How stable is the carbon-iodine (C-I) bond in this molecule?
A5: Generally, the stability of alkyl halides decreases down the halogen group, with iodoalkanes being the least stable (RF > RCl > RBr > RI)[5]. This suggests that the C-I bond in this compound may be susceptible to cleavage under certain conditions, such as in the presence of nucleophiles, bases, or upon exposure to light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellowing of the compound | Decomposition and release of free iodine. This is a common sign of degradation in iodo-compounds, often accelerated by light exposure[4]. | 1. Verify the purity of the compound using techniques like TLC, HPLC, or NMR. 2. If impurities are detected, consider purification (e.g., recrystallization or column chromatography) before use. 3. Discard the material if significant degradation is confirmed and it cannot be purified. 4. Ensure future storage is in a dark, airtight container. |
| Inconsistent experimental results | Degradation of this compound. The presence of degradation products can interfere with your experiment. | 1. Check the storage conditions of your stock. 2. Perform a quality control check on the compound (see below for a sample protocol). 3. If degradation is suspected, use a fresh, unopened sample for your experiments. |
| Poor solubility | Potential degradation or presence of insoluble impurities. | 1. Confirm the appropriate solvent for your application. 2. Gently warm the solution and sonicate to aid dissolution. 3. If solubility issues persist, filter the solution to remove any insoluble matter before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow oxidation[3]. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) is ideal, but a tightly sealed container is essential. | To prevent oxidation and reaction with atmospheric moisture[4]. |
| Container | Amber glass vial or bottle with a tight-fitting cap. | To protect from light-induced decomposition and prevent moisture ingress[1][2]. |
| Light Conditions | Store in the dark. | To prevent photolytic cleavage of the C-I bond[1][2]. |
Experimental Protocols
Protocol: Quality Control Check of this compound using Thin-Layer Chromatography (TLC)
This protocol provides a quick method to assess the purity of your this compound sample and check for the presence of degradation products.
Materials:
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This compound sample
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TLC plate (silica gel 60 F254)
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Developing solvent (e.g., Hexane:Ethyl Acetate, 4:1 v/v)
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Staining solution (e.g., potassium permanganate stain or iodine chamber)
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Capillary tubes for spotting
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Developing chamber
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Reference standard of pure this compound (if available)
Procedure:
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Prepare a dilute solution of your this compound sample in a volatile solvent like dichloromethane or ethyl acetate.
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Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate. If a reference standard is available, spot it alongside your sample.
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Allow the solvent to evaporate completely.
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Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline.
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Allow the solvent to run up the plate until it is about 1 cm from the top.
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Remove the plate from the chamber and mark the solvent front.
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Visualize the spots. If using a UV-active plate, view under a UV lamp (254 nm). Alternatively, use a staining solution.
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Analysis: A pure sample should show a single spot. The presence of additional spots indicates impurities or degradation products.
Mandatory Visualizations
Caption: Relationship between storage conditions and stability of this compound.
References
Preventing elimination reactions with 2-Iodohexadecan-1-ol
Technical Support Center: 2-Iodohexadecan-1-ol
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize unwanted elimination reactions and achieve desired substitution products in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of hexadec-1-en-1-ol and/or hexadec-2-en-1-ol as byproducts in my reaction. What is causing this?
This is a classic issue of competing elimination reactions (E1/E2) alongside your desired nucleophilic substitution (SN1/SN2). This compound is a secondary iodoalkane, which is susceptible to both pathways. The formation of these alkenes is favored by specific reaction conditions, primarily the choice of base/nucleophile, solvent, and temperature.
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E2 Mechanism: Favored by strong, sterically hindered bases. The base directly removes a proton from a carbon adjacent to the iodine-bearing carbon, leading to a double bond in a single, concerted step.
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E1 Mechanism: Favored by weak bases and polar protic solvents, especially with heating. This pathway involves the formation of a secondary carbocation intermediate, which can then lose a proton to form the alkene.
Figure 1. Decision workflow for predicting reaction outcomes with this compound.
Q2: How can I modify my experimental conditions to favor the desired substitution (SN2) reaction?
To favor the SN2 pathway and minimize elimination, you need to control three key factors: the nucleophile, the solvent, and the temperature.
| Factor | To Favor Substitution (SN2) | To Favor Elimination (E1/E2) | Rationale |
| Nucleophile / Base | Use a strong nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, RS⁻, N₃⁻).[1] | Use a strong, sterically hindered base (e.g., t-BuOK, DBU, LDA) for E2.[2] Use a weak base (e.g., H₂O, ROH) for E1. | Strong, non-bulky nucleophiles are better at attacking the electrophilic carbon (SN2) than abstracting a proton (E2).[3] Bulky bases are sterically hindered from attacking the carbon and preferentially abstract an exposed proton. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone). | Use a polar protic solvent (e.g., Ethanol, Water) for E1. Alcoholic KOH is classic for E2. | Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive, accelerating the SN2 rate. Polar protic solvents can stabilize the carbocation intermediate in E1 pathways. |
| Temperature | Use lower temperatures (e.g., 0 °C to room temperature). | Use higher temperatures (reflux). | Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions, so increasing the temperature disproportionately increases the rate of elimination. |
Troubleshooting Guides
Problem 1: My reaction is clean but very slow, with low conversion to the substitution product.
Possible Cause: Your nucleophile may be too weak, or the reaction temperature is too low. While low temperatures suppress elimination, they also slow down the desired SN2 reaction.
Solutions:
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Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate according to SN2 kinetics (Rate = k[Substrate][Nucleophile]).
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Select a More Potent Nucleophile: If possible, switch to a stronger, non-basic nucleophile. For example, thiols (RS⁻) are generally more nucleophilic than alcohols (RO⁻).
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Slightly Increase Temperature: Cautiously increase the temperature in small increments (e.g., from 25 °C to 40 °C) while monitoring the reaction for the appearance of elimination byproducts by TLC or GC-MS.
Problem 2: I am using a strong nucleophile like sodium methoxide and still getting significant elimination.
Possible Cause: While methoxide is a strong nucleophile, it is also a strong, unhindered base. For a secondary halide like this compound, it can readily promote both SN2 and E2 reactions.
Solutions:
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Switch to a Less Basic Nucleophile: Choose a nucleophile that is known to favor substitution. Good options include sodium azide (NaN₃), sodium cyanide (NaCN), or the sodium salt of a thiol (NaSR).
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Change Solvent: Ensure you are using a polar aprotic solvent like DMSO or DMF. Using methanol as a solvent will favor elimination more than aprotic solvents.
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Lower the Temperature: Running the reaction at 0 °C or below can significantly favor the substitution pathway.
Experimental Protocols
Protocol 1: Synthesis of 2-(Azido)hexadecan-1-ol (SN2 Favored)
This protocol is designed to maximize the yield of the substitution product by using a strong, non-basic nucleophile in a polar aprotic solvent at a controlled temperature.
Materials:
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This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Diethyl Ether
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature (approx. 25 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Figure 2. Experimental workflow for the synthesis of 2-(Azido)hexadecan-1-ol.
References
Technical Support Center: Synthesis of 2-Iodohexadecan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Iodohexadecan-1-ol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when using the Appel reaction (triphenylphosphine and iodine).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reagent Quality: Moisture in reagents or solvent can quench the reaction. Triphenylphosphine may have oxidized to triphenylphosphine oxide. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored triphenylphosphine. Dry the starting alcohol (hexadecan-1-ol) azeotropically with toluene if necessary. |
| 2. Insufficient Activation: The reaction may not have been initiated or sustained at the chosen temperature. | 2. Gently warm the reaction mixture to initiate the reaction, but maintain the recommended temperature to avoid side reactions. | |
| 3. Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion. | 3. Carefully measure and use the recommended stoichiometry of triphenylphosphine and iodine relative to the alcohol. | |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Low Reaction Temperature: The temperature may be too low for the reaction to go to completion. | 2. Gradually increase the reaction temperature, being careful not to exceed temperatures that could promote side reactions. | |
| Formation of Side Products (e.g., Ethers, Alkenes) | 1. High Reaction Temperature: Elevated temperatures can favor elimination (alkene formation) or intermolecular ether formation. | 1. Maintain a lower reaction temperature. The Appel reaction is generally effective at mild temperatures. |
| 2. Prolonged Reaction Time: Extended reaction times at higher temperatures can lead to side product formation. | 2. Monitor the reaction by TLC and quench it once the starting material is consumed. | |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct | 1. Co-precipitation with Product: The long alkyl chain of the product can cause it to co-precipitate with TPPO. | 1. After the reaction, concentrate the mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the TPPO. The product should remain in solution. Multiple precipitations may be necessary. |
| 2. Similar Polarity: The product and TPPO may have similar polarities, making chromatographic separation challenging. | 2. Use a silica gel plug or a short column with a non-polar eluent to remove the bulk of the TPPO before further purification. | |
| Product Decomposition during Workup or Purification | 1. Presence of Acidic Impurities: Residual acidic species can promote decomposition. | 1. Wash the organic layer with a mild base like sodium bicarbonate solution during the workup. |
| 2. Thermal Instability: Long-chain alkyl iodides can be sensitive to heat. | 2. Avoid excessive heat during solvent removal (use a rotary evaporator at low temperature) and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂), is a widely used and effective method for converting primary alcohols like hexadecan-1-ol to the corresponding iodide under mild conditions.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting alcohol from the less polar product, this compound. The reaction is complete when the spot corresponding to the starting material is no longer visible.
Q3: What is the white precipitate that forms during the reaction?
The white precipitate is triphenylphosphine oxide (TPPO), a byproduct of the Appel reaction. Its removal is a critical step in the purification process.
Q4: My yield is consistently low. What are the key parameters to optimize?
To improve the yield, focus on the following:
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Anhydrous Conditions: Ensure all glassware, solvents, and reagents are free of moisture.
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Reagent Quality: Use pure triphenylphosphine and iodine.
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Temperature Control: Maintain the reaction at a mild temperature (e.g., 0 °C to room temperature) to minimize side reactions.
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Efficient Workup: Optimize the removal of triphenylphosphine oxide to minimize product loss during purification.
Q5: How can I purify the final product?
Purification of this compound typically involves:
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Removal of TPPO: As described in the troubleshooting guide, precipitation of TPPO from a non-polar solvent is a common first step.
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Column Chromatography: If further purification is needed, column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) can be effective.
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Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, at low temperatures can be used to obtain highly pure product.
Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol outlines the conversion of hexadecan-1-ol to this compound.
Materials:
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Hexadecan-1-ol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
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Anhydrous Dichloromethane (DCM)
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Hexane
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hexadecan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of iodine (1.2 eq) in anhydrous dichloromethane to the flask with stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
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Transfer the mixture to a separatory funnel and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Add hexane to the crude residue to precipitate the triphenylphosphine oxide. Filter off the precipitate and wash with cold hexane.
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Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Value | Notes |
| **Stoichiometry (Alcohol:PPh₃:I₂) ** | 1 : 1.2 : 1.2 | A slight excess of PPh₃ and I₂ ensures complete conversion of the alcohol. |
| Solvent | Anhydrous Dichloromethane | Other aprotic solvents like acetonitrile or THF can also be used. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Reaction Time | 2 - 4 hours | Monitor by TLC to determine the optimal time. |
| Typical Yield | 75-90% | Yields can vary based on reaction scale and purification efficiency. |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Appel Reaction Mechanism
Caption: Simplified mechanism of the Appel reaction for the iodination of an alcohol.
Troubleshooting guide for Williamson ether synthesis with secondary iodides
Technical Support Center: Williamson Ether Synthesis
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering issues with the Williamson ether synthesis, particularly when using secondary iodides as substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am getting a very low yield of my desired ether when using a secondary iodide. What is the most likely cause?
Answer: A low yield in the Williamson ether synthesis with a secondary iodide is most commonly due to a competing E2 elimination reaction.[1][2][3][4] The alkoxide you are using is not only a nucleophile but also a base. With a secondary iodide, the steric hindrance around the reaction center is increased compared to a primary iodide, making the SN2 pathway (which leads to your ether) slower.[2][5][6] This gives the alkoxide more opportunity to act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the iodide and leading to the formation of an alkene byproduct via an E2 mechanism.[1][2][4]
To favor the desired SN2 reaction, consider the following:
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Choice of Alkoxide: If possible, use a less sterically hindered alkoxide.[2] For instance, if you are trying to synthesize an isopropyl ether, it is better to use isopropoxide with a methyl or primary halide, rather than a methoxide with an isopropyl halide.[6][7]
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Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[8] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
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Base Strength: While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base to deprotonate the alcohol, followed by the addition of the secondary iodide at a controlled temperature, can sometimes improve yields. However, the alkoxide itself is the key reagent.
Question 2: My reaction with a secondary iodide is producing a significant amount of an alkene byproduct. How can I minimize this?
Answer: The formation of an alkene is a clear indication that the E2 elimination pathway is significantly competing with the SN2 substitution.[2][4][9] This is a very common issue with secondary halides.[2][6][10]
Strategies to minimize alkene formation include:
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Solvent Choice: Use a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[1][8][11] These solvents enhance the nucleophilicity of the alkoxide without solvating it as strongly as protic solvents (like the parent alcohol), which can hinder its role as a nucleophile. Protic solvents can also potentially favor elimination.
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Use a Less Hindered Base: If your target molecule allows, redesign your synthesis to use a less sterically bulky alkoxide.[7] The more sterically demanding the alkoxide base, the more likely it is to abstract a proton from the periphery of the secondary iodide rather than attacking the sterically hindered carbon in an SN2 fashion.[4]
-
Control Reaction Temperature: As mentioned, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical Williamson ether syntheses are conducted between 50-100°C, but with a sensitive secondary iodide, you may need to optimize this and start at a lower temperature.[1][8][11]
Question 3: My Williamson ether synthesis with a secondary iodide is not proceeding at all. I am recovering my starting materials. What could be the problem?
Answer: If you are recovering your starting materials, it suggests that the reaction conditions are not sufficient to promote either the SN2 or E2 pathway. Several factors could be at play:
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Incomplete Alkoxide Formation: The first step of the Williamson synthesis is the deprotonation of the alcohol to form the alkoxide. If the base you are using is not strong enough or if there are acidic impurities (like water) in your reaction mixture, the alkoxide may not be forming in a sufficient concentration.[12] Ensure you are using a sufficiently strong base (e.g., sodium hydride) and anhydrous conditions.[2][12]
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Low Reaction Temperature: While lower temperatures are used to suppress elimination, a temperature that is too low may not provide enough energy to overcome the activation barrier for the SN2 reaction. A gentle warming of the reaction mixture might be necessary.[8]
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Unreactive Electrophile (Less Likely with Iodides): While iodides are excellent leaving groups, ensure that your secondary iodide is sufficiently reactive. In some rare cases with very hindered systems, even a secondary iodide might be unreactive under mild conditions.[13]
Data Summary: Factors Influencing Substitution vs. Elimination
The following table summarizes the general effects of different reaction parameters on the outcome of a Williamson ether synthesis with a secondary iodide. Note that these are qualitative trends, and optimal conditions will vary for specific substrates.
| Parameter | Condition Favoring SN2 (Ether) | Condition Favoring E2 (Alkene) | Rationale |
| Alkyl Iodide | Less sterically hindered secondary iodide | More sterically hindered secondary iodide | Increased steric hindrance makes nucleophilic attack more difficult, favoring proton abstraction.[2][5] |
| Alkoxide | Less sterically hindered (e.g., methoxide, ethoxide) | More sterically hindered (e.g., tert-butoxide) | Bulky bases are more likely to act as bases rather than nucleophiles due to steric hindrance.[4][7] |
| Temperature | Lower temperature | Higher temperature | Elimination reactions generally have a higher activation energy and are therefore favored at higher temperatures.[8] |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Can be favored by protic solvents in some cases | Polar aprotic solvents enhance nucleophilicity.[8][11] |
Experimental Protocol Example: Synthesis of Isopropyl Methyl Ether
This protocol provides a general methodology for the synthesis of an ether from a secondary halide, highlighting the precautions needed.
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol (20 mL).[13] To this, carefully add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C. Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of sodium methoxide.
-
Reaction with Secondary Iodide: To the freshly prepared sodium methoxide solution, add 2-iodopropane (1.0 equivalent) dropwise via a syringe at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to check for the consumption of the starting material and the formation of the product and any byproducts.
-
Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to cold water. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or column chromatography to separate the desired ether from any unreacted starting materials and the alkene byproduct.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues in the Williamson ether synthesis with secondary iodides.
Caption: Troubleshooting workflow for Williamson ether synthesis.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Williamson_ether_synthesis [chemeurope.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. scienceinfo.com [scienceinfo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Production of 2-Iodohexadecan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 2-Iodohexadecan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most prevalent methods for synthesizing this compound are:
-
Iodohydrin Formation from 1-Hexadecene: This involves the reaction of 1-hexadecene with an iodine source (e.g., iodine (I₂) or N-Iodosuccinimide (NIS)) in the presence of water. This reaction typically follows Markovnikov's rule, yielding the desired 2-iodo-1-ol isomer.
-
Epoxide Ring-Opening: This two-step process involves first the epoxidation of 1-hexadecene to form 1,2-epoxyhexadecane, followed by ring-opening of the epoxide using an iodide source (e.g., hydrogen iodide (HI) or sodium iodide). Nucleophilic attack of the iodide ion occurs preferentially at the less sterically hindered carbon, yielding this compound.
Q2: What is the expected regioselectivity of the iodohydrin formation from 1-hexadecene?
A2: The reaction of terminal alkenes like 1-hexadecene with an electrophilic iodine source and water as a nucleophile generally proceeds via a cyclic iodonium ion intermediate. The subsequent attack by water occurs at the more substituted carbon, leading to the formation of the 2-iodo-1-ol (Markovnikov product) as the major isomer. However, minor amounts of the 1-iodo-2-ol (anti-Markovnikov product) can also be formed.
Q3: Are there any specific safety precautions for the synthesis of this compound?
A3: Yes, standard laboratory safety protocols should be strictly followed. Additionally, consider the following:
-
Iodine: Iodine is corrosive and can cause severe burns. It is also toxic if inhaled or ingested. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Depending on the chosen protocol, flammable organic solvents may be used. Ensure proper grounding of equipment and avoid ignition sources.
-
Exothermic Reactions: The iodination of alkenes can be exothermic. For large-scale reactions, monitor the temperature closely and have a cooling system readily available to prevent runaway reactions.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of 1-hexadecene in the reaction medium. | Use a co-solvent system (e.g., dioxane/water, THF/water) to improve the solubility of the nonpolar alkene.[1] | Increased reaction rate and improved yield due to better mixing of reactants. |
| Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the reaction between the aqueous and organic phases. | Enhanced reaction kinetics and higher product yield. | |
| Incomplete reaction. | Increase the reaction time or temperature moderately. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | Drive the reaction to completion, thereby increasing the yield. |
| Decomposition of the product. | Some iodohydrins can be unstable.[1] Avoid prolonged exposure to high temperatures or light. Store the product in a cool, dark place. | Minimized product loss due to degradation. |
| Reversibility of the reaction. | Use an oxidizing agent to remove the iodide ion byproduct, which can shift the equilibrium towards the product side. | Reduced reversibility of the reaction, leading to a higher yield. |
Issue 2: Poor Regioselectivity (High percentage of 1-iodo-2-hexadecanol)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction conditions favoring the anti-Markovnikov product. | Ensure the reaction is performed under conditions that favor the formation of the more stable secondary carbocation intermediate (Markovnikov's rule). Avoid radical initiators. | Increased proportion of the desired this compound isomer. |
| Steric hindrance. | While less of a concern for a terminal alkene, ensure that bulky reagents are not sterically influencing the approach of the nucleophile. | Optimized regioselectivity towards the desired product. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of stable emulsions during aqueous workup. | Add a saturated brine solution during the extraction process to help break the emulsion. | Clear separation of aqueous and organic layers, facilitating easier extraction. |
| Use a different solvent system for extraction that has a lower tendency to form emulsions. | Improved phase separation and more efficient purification. | |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography by testing different polarity gradients. | Better separation of the product from impurities. |
| Consider using a different stationary phase for chromatography. | Enhanced resolution and purity of the final product. | |
| Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. | Reduced decomposition and higher purity of the distilled product. |
Experimental Protocols
Protocol 1: Iodohydrin Formation from 1-Hexadecene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-hexadecene (1 equivalent) in a 2:1 mixture of dioxane and water.
-
Reagent Addition: Slowly add a solution of N-Iodosuccinimide (NIS) (1.1 equivalents) in dioxane to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Protocol 2: Ring-Opening of 1,2-Epoxyhexadecane
-
Epoxidation: Dissolve 1-hexadecene (1 equivalent) in dichloromethane and add m-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer and concentrate to obtain crude 1,2-epoxyhexadecane.
-
Ring-Opening: Dissolve the crude 1,2-epoxyhexadecane in a suitable solvent such as acetonitrile. Add sodium iodide (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., indium(III) chloride). Stir the reaction at room temperature until the epoxide is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the synthesis of this compound for illustrative purposes. Actual results may vary depending on specific experimental conditions.
Table 1: Comparison of Synthesis Routes (Lab Scale)
| Parameter | Iodohydrin Formation | Epoxide Ring-Opening |
| Starting Material | 1-Hexadecene | 1-Hexadecene |
| Key Reagents | NIS, Water | m-CPBA, NaI |
| Typical Yield | 75-85% | 70-80% (over two steps) |
| Regioselectivity (2-iodo:1-iodo) | ~9:1 | >98:2 |
| Reaction Time | 2-4 hours | 6-8 hours |
Table 2: Scalability Study of Iodohydrin Formation
| Scale | Yield (%) | Purity (%) | Reaction Time (hours) |
| 1 g | 82 | 98 | 2.5 |
| 10 g | 78 | 97 | 3.0 |
| 100 g | 71 | 95 | 4.5 |
Visualizations
References
Validation & Comparative
Purity Analysis of 2-Iodohexadecan-1-ol: A Comparative Guide to qNMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and intermediates is a cornerstone of rigorous scientific practice and regulatory compliance. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of 2-Iodohexadecan-1-ol, a key building block in various synthetic pathways.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, direct, and non-destructive primary method for purity assessment, offering traceability to the International System of Units (SI) through certified internal standards. While GC and HPLC are highly sensitive and widely used techniques, they are relative methods that typically require a specific reference standard of the analyte for accurate quantification. This guide presents a head-to-head comparison of these techniques, supported by detailed experimental protocols and illustrative data, to aid researchers in selecting the most appropriate analytical method for their needs.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of qNMR, GC-FID, and HPLC-ELSD for the analysis of this compound.
| Parameter | qNMR | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclear spins. | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Separation based on polarity and partitioning between a stationary and mobile phase, with detection by evaporative light scattering. |
| Illustrative Purity (%) | 98.5 ± 0.2 | 98.2 ± 0.4 | 97.9 ± 0.5 |
| Precision (RSD, %) | < 1 | < 2 | < 3 |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~20 minutes |
| Sample Preparation | Simple dissolution with an internal standard. | Derivatization may be required for volatility; dissolution with an internal standard. | Simple dissolution. |
| Quantification | Absolute (Primary Method) | Relative (Requires analyte-specific reference standard) | Relative (Requires analyte-specific reference standard) |
| Key Advantages | High precision, non-destructive, structural confirmation, SI traceability. | High sensitivity, excellent for volatile impurities. | Broad applicability, suitable for non-volatile impurities. |
| Key Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Requires analyte volatility (or derivatization), potential for thermal degradation. | Lower sensitivity for non-UV active compounds, detector response can be non-linear. |
Note: The quantitative data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using qNMR, GC-FID, and HPLC-ELSD are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Internal Standard: Dimethyl terephthalate (DMT) - chosen for its chemical stability, high purity, and signals in a region of the ¹H-NMR spectrum that does not overlap with the analyte signals.
Solvent: Chloroform-d (CDCl₃)
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of dimethyl terephthalate (certified internal standard) into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the sample to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition:
-
Set the spectrometer temperature to 25°C.
-
Use a 90° pulse angle.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of both the analyte and internal standard (a value of 30 s is generally sufficient).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the multiplet corresponding to the two protons of the -CH₂OH group (around 3.7 ppm) can be used. For DMT, the singlet for the six methyl protons (around 3.9 ppm) is suitable.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Instrumentation: Gas Chromatograph with FID
Internal Standard: Eicosane (n-C20)
Solvent: Dichloromethane (DCM)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard (Eicosane) in DCM at a concentration of 1 mg/mL.
-
Accurately weigh approximately 10 mg of this compound into a vial and dissolve in 1.0 mL of the internal standard stock solution.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1)
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard (Eicosane) based on their retention times.
-
Calculate the purity based on the relative peak areas and the known concentration of the internal standard, after establishing a response factor for the analyte.
-
GC-FID Analysis Logical Flow
Caption: Logical Flow for GC-FID Purity Determination.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Instrumentation: HPLC system with an ELSD detector.
Mobile Phase: A: Water; B: Acetonitrile
Solvent: Acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Injection Volume: 10 µL
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.
-
-
Data Analysis:
-
The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
HPLC-ELSD Analysis Pathway
Caption: Signal Generation Pathway in HPLC-ELSD.
Conclusion
For the definitive purity assessment of this compound, qNMR stands out as the preferred method due to its ability to provide absolute quantification without the need for an analyte-specific reference standard. Its high precision and the structural information gleaned from the spectrum offer significant advantages in research and development settings.
GC-FID is a viable alternative, particularly for identifying and quantifying volatile impurities, provided that a reliable reference standard is available and the analyte is thermally stable. HPLC-ELSD offers broad applicability for non-volatile impurities and is useful when a universal detection method is required.
Ultimately, the selection of the most suitable analytical technique will be guided by the specific requirements of the analysis, including the need for absolute vs. relative quantification, the expected nature of impurities, and the available resources. For comprehensive characterization, employing orthogonal methods (e.g., qNMR and a chromatographic technique) is often the most robust approach.
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 2-Iodohexadecan-1-ol versus 2-Bromohexadecan-1-ol
In the realm of organic synthesis and drug development, the choice of starting materials is paramount to the efficiency and success of a reaction. For long-chain functionalized alkanes, such as those derived from hexadecanol, the nature of the halogen substituent can dramatically influence reactivity. This guide provides a comparative analysis of the reactivity of 2-Iodohexadecan-1-ol and 2-Bromohexadecan-1-ol, offering insights for researchers in selecting the optimal substrate for their synthetic needs.
At the heart of this comparison lies the principle of nucleophilic substitution, a fundamental reaction class in organic chemistry. The reactivity of the haloalkane is largely governed by the nature of the leaving group—in this case, iodide versus bromide. It is a well-established principle that iodide is a superior leaving group to bromide. This is attributed to its larger atomic radius and the greater stability of the resulting iodide anion in solution compared to the bromide anion. Consequently, this compound is anticipated to exhibit greater reactivity in nucleophilic substitution reactions.
Quantitative Reactivity Comparison
| Parameter | This compound | 2-Bromohexadecan-1-ol | Justification |
| Relative Reaction Rate | Faster | Slower | Iodide is a better leaving group than bromide due to its lower bond dissociation energy and greater stability as an anion in solution. |
| Typical Reaction Time | Shorter (e.g., 2-4 hours) | Longer (e.g., 6-12 hours) | A faster reaction rate naturally leads to a shorter time required for reaction completion under identical conditions. |
| Expected Yield | Higher (e.g., >90%) | Lower (e.g., 70-85%) | The enhanced reactivity of the iodo-compound often leads to more efficient conversion to the desired product and fewer side reactions. |
| Reaction Temperature | Lower | Higher | The higher activation energy required to displace the bromide leaving group often necessitates more forceful reaction conditions, such as higher temperatures. |
Experimental Protocols
To empirically determine the reactivity of these two compounds, a standardized experimental protocol can be employed. The following details a procedure for a comparative study of the rate of a nucleophilic substitution reaction.
Objective:
To compare the relative rates of reaction of this compound and 2-Bromohexadecan-1-ol with a common nucleophile, sodium phenoxide, via a Williamson ether synthesis.
Materials:
-
This compound
-
2-Bromohexadecan-1-ol
-
Phenol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp
-
Reaction vials, stir bars, and standard glassware
-
Heating block or oil bath
Procedure:
-
Preparation of Sodium Phenoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.1 equivalents) in anhydrous DMF. To this solution, carefully add sodium hydride (1.0 equivalent) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases. This creates a stock solution of the nucleophile.
-
Reaction Setup: In two separate, identical reaction vials, dissolve equimolar amounts of this compound and 2-Bromohexadecan-1-ol in anhydrous DMF.
-
Initiation of Reaction: To each vial, add an equal volume of the prepared sodium phenoxide stock solution simultaneously. Begin stirring and heating the reactions to a constant temperature (e.g., 60 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and quench it in a vial containing a small amount of water. Extract the organic components with a suitable solvent like ethyl acetate. Spot the organic extract on a TLC plate.
-
TLC Analysis: Develop the TLC plates using the chosen solvent system. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of the product spot will indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible.
-
Data Analysis: Record the time taken for the complete disappearance of the starting material for both reactions. The compound that reacts faster is the more reactive substrate. For a more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of the starting material and product over time, allowing for the calculation of reaction rates.
Visualizing the Reaction Pathway
The following diagrams illustrate the logical workflow of the comparative experiment and the underlying reaction mechanism.
Caption: Experimental workflow for comparing the reactivity of this compound and 2-Bromohexadecan-1-ol.
Caption: Generalized SN2 reaction mechanism, where X is I or Br.
Conclusion
Based on fundamental chemical principles, this compound is the more reactive substrate in nucleophilic substitution reactions compared to 2-Bromohexadecan-1-ol. This heightened reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields, which are all critical considerations in synthetic chemistry and drug development. The provided experimental protocol offers a clear and straightforward method for empirically verifying these reactivity differences in a laboratory setting. Researchers should consider the trade-off between the higher cost and potentially lower stability of iodo-compounds against the significant advantages in reactivity they offer.
A Comparative Guide to the Validation of Ether Lipid Synthesis: Evaluating 2-Iodohexadecan-1-ol and Alternative Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of ether lipid synthesis, with a focus on the potential application of 2-Iodohexadecan-1-ol as a novel investigative tool. Ether lipids are a unique class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. Their biosynthesis is initiated in peroxisomes and is crucial for various cellular functions, including membrane structure, signaling, and protection against oxidative stress. Dysregulation of ether lipid metabolism has been implicated in various diseases, including cancer and neurological disorders, making the enzymes in this pathway attractive targets for therapeutic intervention.
This document details established experimental protocols for assaying the key enzymes in ether lipid biosynthesis, presents comparative data for known inhibitors, and explores the prospective role of this compound as a chemical probe.
Key Enzymes in Ether Lipid Biosynthesis
The initial and rate-limiting steps of ether lipid synthesis occur in the peroxisome and are catalyzed by two key enzymes:
-
Glyceronephosphate O-acyltransferase (GNPAT): This enzyme catalyzes the acylation of dihydroxyacetone phosphate (DHAP) to form acyl-DHAP.
-
Alkylglycerone phosphate synthase (AGPS): AGPS exchanges the acyl group of acyl-DHAP with a long-chain fatty alcohol to form alkyl-DHAP, the first ether-linked intermediate.
Comparative Analysis of Inhibitors
Below is a summary of known inhibitors targeting AGPS and GPAT (a related enzyme in glycerolipid synthesis).
| Target Enzyme | Inhibitor | Chemical Class | IC50 / % Inhibition | Cell-Based Effects | Reference |
| AGPS | Inhibitor 1a | Small Molecule | Not specified, but effective at 500 µM | Selectively lowers ether lipid levels in cancer cells; impairs cell survival and migration. | [1] |
| AGPS | 2,6-difluoro analog of inhibitor 1 (2i) | Small Molecule | Higher binding affinity than inhibitor 1 (in vitro) | Reduced ether lipid levels and cell migration in 231MFP cancer cells; impaired EMT. | [2] |
| GPAT | FSG67 | Small Molecule | Low µM range (in mouse mitochondrial GPAT assay) | Decreases food intake and adiposity, increases insulin sensitivity in diet-induced obese mice. | [3] |
Experimental Protocols
Accurate validation of ether lipid synthesis relies on robust and reproducible experimental protocols. Here, we detail methods for assaying the activity of the key enzymes, GNPAT and AGPS.
Protocol 1: Alkylglycerone Phosphate Synthase (AGPS) Activity Assay (Radiochemical Method)
This protocol is adapted from a method used to assess the inhibition of Cavia porcellus AGPS.[1]
Materials:
-
Recombinant or purified AGPS enzyme
-
Palmitoyl-dihydroxyacetone phosphate (palmitoyl-DHAP)
-
[1-¹⁴C]Hexadecanol (radiolabeled fatty alcohol)
-
Assay buffer (e.g., 50 mM K₂HPO₄, pH 7.5, 50 mM NaCl, 5% glycerol)
-
Test compound (e.g., this compound or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 90:10:1, v/v/v)
Procedure:
-
Prepare the reaction mixture in the assay buffer containing palmitoyl-DHAP and [1-¹⁴C]hexadecanol.
-
Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the AGPS enzyme. A control with a catalytically inactive AGPS mutant can be included for background determination.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v).
-
Separate the radiolabeled product, [1-¹⁴C]hexadecyl-DHAP, from the unreacted [1-¹⁴C]hexadecanol using TLC.
-
Visualize the spots (e.g., using iodine vapor or autoradiography).
-
Scrape the spots corresponding to the product and substrate into scintillation vials.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition by comparing the radioactivity of the product in the presence of the test compound to the vehicle control.
Protocol 2: Glyceronephosphate O-acyltransferase (GNPAT) Activity Assay (Radiochemical Method)
This protocol is based on established methods for measuring GPAT activity.[3][4]
Materials:
-
Mitochondrial or microsomal fractions containing GNPAT
-
[¹⁴C]Glycerol-3-phosphate (radiolabeled substrate)
-
Palmitoyl-CoA (acyl donor)
-
Assay buffer (e.g., 100 mM HEPES-NaOH, pH 7.5, 200 mM NaCl, 10 mM EDTA, 8 mM NaF, 1 mg/ml BSA)
-
N-ethylmaleimide (NEM) to differentiate between NEM-sensitive and NEM-insensitive GPAT isoforms
-
Test compound
-
Perchloric acid (to stop the reaction)
-
Organic solvent for extraction (e.g., chloroform)
Procedure:
-
Pre-incubate the membrane protein fraction on ice with or without 1 mM NEM to distinguish GPAT isoforms.
-
Prepare the reaction mixture in the assay buffer containing [¹⁴C]glycerol-3-phosphate and palmitoyl-CoA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the membrane fraction.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding 1% perchloric acid.
-
Extract the lipid products into chloroform.
-
Quantify the radioactivity in the chloroform phase using a scintillation counter.
-
Calculate the specific activity (nmol/min/mg protein) and determine the inhibitory effect of the test compound.
Visualizing the Pathway and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: The initial steps of ether lipid biosynthesis in the peroxisome.
Caption: Workflow for the radiochemical AGPS activity assay.
Conclusion
The validation of ether lipid synthesis is a critical area of research with implications for understanding and treating a range of diseases. While direct experimental data for this compound is currently lacking, its structure suggests it could serve as a valuable tool for probing the activity of AGPS. The experimental protocols provided in this guide offer a robust framework for evaluating the efficacy of novel inhibitors like this compound and comparing them to existing compounds. Further studies are warranted to characterize the specific interactions and inhibitory potential of this compound in the context of ether lipid biosynthesis. Such research will undoubtedly contribute to the development of new therapeutic strategies targeting this important metabolic pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of alkyl glycerone phosphate synthase inhibitors: Structure-activity relationship and effects on ether lipids and epithelial-mesenchymal transition in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel sn-glycerol-3-phosphate acyltransferase isoform, GPAT4, as the enzyme deficient in Agpat6−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of Iodo-Alcohols
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of iodo-alcohols, a class of halogenated organic compounds with increasing relevance in synthetic chemistry and pharmaceutical development, necessitates the use of robust and reliable analytical methodologies. This guide provides a comparative overview of the principal analytical techniques employed for the characterization of iodo-alcohols, supported by available experimental data and detailed procedural outlines to assist researchers in selecting the most appropriate method for their specific application.
Executive Summary
The characterization of iodo-alcohols can be effectively achieved through a combination of spectroscopic and chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) stands out for its high sensitivity and separation efficiency for volatile iodo-alcohols. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for unambiguous structure elucidation. High-Performance Liquid Chromatography (HPLC) offers a versatile solution for the analysis of less volatile or more polar iodo-alcohols. Finally, the classic Iodoform test, while primarily qualitative, can be adapted for quantitative estimations of specific iodo-alcohol structures. The choice of method is contingent on the specific analytical requirements, including the need for quantification, structure confirmation, and the physicochemical properties of the analyte.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the primary analytical methods for iodo-alcohol characterization. It is important to note that while general performance data is available, specific quantitative data for a broad range of iodo-alcohols is not extensively published. The presented data is a consolidation of information on general alcohol and haloalkane analysis, with specific data points for iodo-compounds where available.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance | Remarks |
| Limit of Detection (LOD) | Low ng to µg range | Iodo-compounds generally exhibit a good response in MS detection.[1] |
| Limit of Quantitation (LOQ) | Low µg range | Dependent on the specific compound and matrix. |
| Linearity | Typically excellent (R² > 0.99) | Wide linear range is achievable. |
| Precision | High (RSD < 5%) | Good reproducibility with appropriate internal standards. |
| Accuracy | High (recoveries of 90-110%) | Matrix effects can influence accuracy. |
| Throughput | High | Autosamplers enable the analysis of large sample batches. |
| Primary Application | Quantification and identification of volatile and semi-volatile iodo-alcohols. |
Table 2: High-Performance Liquid Chromatography (HPLC)
| Parameter | Performance | Remarks |
| Limit of Detection (LOD) | ng to µg range | Dependent on the detector used (UV, MS). |
| Limit of Quantitation (LOQ) | µg range | Can be improved with sensitive detectors like MS. |
| Linearity | Good (R² > 0.99) | Generally good over a defined concentration range. |
| Precision | High (RSD < 5%) | Reliable with proper method validation. |
| Accuracy | High (recoveries of 95-105%) | Less susceptible to matrix effects than GC for some samples. |
| Throughput | Medium to High | Modern UPLC systems offer faster analysis times. |
| Primary Application | Quantification and analysis of non-volatile or polar iodo-alcohols. |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Performance | Remarks |
| Limit of Detection (LOD) | mg range | Inherently less sensitive than chromatographic methods. |
| Limit of Quantitation (LOQ) | mg range | Requires relatively high concentrations for accurate quantification. |
| Linearity | Good | Quantitative NMR (qNMR) is a well-established technique. |
| Precision | High (RSD < 2% for qNMR) | Excellent with a suitable internal standard. |
| Accuracy | High | qNMR is a primary ratio method, often not requiring a calibration curve. |
| Throughput | Low | Longer acquisition times compared to chromatography. |
| Primary Application | Unambiguous structure elucidation and confirmation. |
Table 4: Iodoform Test (adapted for quantitative analysis)
| Parameter | Performance | Remarks |
| Limit of Detection (LOD) | % (v/v) range[2][3] | Less sensitive than instrumental methods. |
| Limit of Quantitation (LOQ) | % (v/v) range | Suitable for higher concentrations. |
| Linearity | Moderate | Can be linear over a limited concentration range.[2][3] |
| Precision | Moderate | Dependent on careful control of reaction conditions. |
| Accuracy | Moderate | Susceptible to interferences from other compounds that give a positive test. |
| Throughput | High | Can be adapted for plate-based assays. |
| Primary Application | Screening and semi-quantitative analysis of iodo-alcohols with the CH₃CH(OH)- group. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the analysis of volatile iodo-alcohols. Optimization of parameters is crucial for specific applications.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibrated range. An internal standard (e.g., a non-interfering halogenated compound) should be added for accurate quantification.
-
Solid Samples: Perform a solvent extraction, followed by concentration or dilution as necessary.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Column: A non-polar capillary column such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless injection is preferred. Inlet temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for a few minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.
-
3. Data Analysis:
-
Identification: Compare the obtained mass spectrum with a reference library (e.g., NIST). The mass spectrum of 2-iodoethanol is available in the NIST Chemistry WebBook.[4]
-
Quantification: Generate a calibration curve by analyzing standards of known concentrations with the internal standard.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for the analysis of polar or non-volatile iodo-alcohols.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.
-
Column: A reverse-phase C18 column is a common choice. For highly polar iodo-alcohols, a more polar column or HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol). The composition can be run in isocratic or gradient mode. For example, for the analysis of 3-iodo-1-propanol, a mobile phase of acetonitrile and water with phosphoric acid can be used.[5]
-
Flow Rate: Typically 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detector: A UV detector is commonly used. If the iodo-alcohol does not have a strong chromophore, a mass spectrometer (LC-MS) or a refractive index detector can be employed.
3. Data Analysis:
-
Identification: Based on the retention time compared to a standard.
-
Quantification: Create a calibration curve by injecting standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of iodo-alcohols.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified iodo-alcohol in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.
2. NMR Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (e.g., COSY, HSQC): Used to establish the connectivity between protons and carbons for complex structures.
-
3. Data Analysis:
-
Chemical Shifts: The chemical shifts of protons and carbons are indicative of their electronic environment. The presence of the iodine and hydroxyl groups will cause characteristic downfield shifts for adjacent protons and carbons.
-
Coupling Constants: The splitting patterns of the signals (multiplicity) provide information about the number of neighboring protons.
-
Integration: The area under the ¹H NMR signals is proportional to the number of protons giving rise to that signal.
Iodoform Test (for semi-quantitative analysis)
This chemical test is specific for compounds containing the CH₃CH(OH)- group.
1. Reagents:
-
Iodine solution (e.g., 10% KI in water with dissolved I₂).
-
Sodium hydroxide solution (e.g., 10% NaOH in water).
2. Procedure:
-
To a small amount of the sample (a few drops of a liquid or a small amount of a solid dissolved in a suitable solvent) in a test tube, add the iodine solution.
-
Add the sodium hydroxide solution dropwise until the brown color of the iodine just disappears.
-
Gently warm the mixture in a water bath.
-
A positive result is the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic antiseptic smell.
3. Quantitative Adaptation:
-
The reaction can be adapted for quantitative analysis by measuring the turbidity of the iodoform precipitate using a spectrophotometer or nephelometer.[2][3] A calibration curve would need to be prepared using standards of the target iodo-alcohol.
Mandatory Visualization
Caption: Workflow for the analysis of iodo-alcohols by GC-MS.
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of 2-Iodohexadecan-1-ol Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of long-chain functionalized molecules, this guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of potential reaction products of 2-Iodohexadecan-1-ol. This document outlines detailed experimental protocols, presents predicted data in structured tables, and visualizes experimental workflows to facilitate a deeper understanding of the analytical outcomes.
The synthetic utility of this compound lies in its potential to undergo a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions, yielding a diverse array of products. The characterization of these products is paramount for reaction optimization and the confirmation of desired molecular structures. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide will explore the mass spectrometric profiles of two principal, hypothetical reaction products of this compound: a substitution product, 2-Methoxyhexadecan-1-ol, and an elimination product, Hexadec-1-en-1-ol.
Predicted Mass Spectrometry Data of Reaction Products
The following table summarizes the predicted key mass-to-charge (m/z) values for the molecular ions and major fragments of the starting material and its hypothetical reaction products. This data is crucial for the identification of these compounds in a reaction mixture.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (M+) [m/z] | Key Predicted Fragment Ions [m/z] | Notes on Fragmentation |
| This compound | C16H33IO | 368.34 | 368 | 350 ([M-H₂O]⁺), 241 ([M-I]⁺), 127 (I⁺) | Loss of water is a common fragmentation for alcohols. Cleavage of the C-I bond is also expected. |
| 2-Methoxyhexadecan-1-ol | C17H36O2 | 272.47 | 272 | 241 ([M-OCH₃]⁺), 240 ([M-CH₃OH]⁺), 45 ([CH₃OCH₂]⁺) | Alpha-cleavage next to the ether and alcohol functionalities, and loss of methanol are predicted. |
| Hexadec-1-en-1-ol | C16H32O | 240.42 | 240 | 222 ([M-H₂O]⁺), various alkene fragments | Dehydration and fragmentation of the long alkyl chain are the primary fragmentation pathways. |
Experimental Protocols
A detailed protocol for the analysis of this compound reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This method is suitable for the separation and identification of volatile and semi-volatile organic compounds.
1. Sample Preparation:
-
Reaction Quenching: Quench the reaction mixture with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the organic products from the aqueous phase using a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Drying: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Carefully concentrate the dried organic extract under reduced pressure using a rotary evaporator.
-
Derivatization (Optional): For enhanced volatility and thermal stability, the hydroxyl group can be derivatized (e.g., silylation with BSTFA).
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) and the predicted fragmentation patterns in the table above to identify the compounds.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the analysis of this compound reaction products.
Caption: Experimental workflow from reaction to product identification.
Caption: Potential reaction pathways of this compound.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can also be employed for the characterization of this compound reaction products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile or thermally labile products. It avoids the need for derivatization in some cases and can be coupled with softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which often result in a more abundant molecular ion peak, simplifying molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. ¹H and ¹³C NMR are essential for unambiguous structure elucidation, confirming connectivity and stereochemistry, which mass spectrometry alone cannot always provide.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence or absence of specific functional groups, such as the hydroxyl (-OH) group in the starting material and products, and the carbon-carbon double bond (C=C) in the elimination product.
A Comparative Guide to the Synthesis of 2-Iodohexadecan-1-ol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-Iodohexadecan-1-ol, a valuable building block in various therapeutic areas. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by detailed experimental protocols to facilitate laboratory application.
This document outlines two principal methods for the preparation of this compound: the iodohydrination of 1-hexadecene and the ring-opening of 1,2-epoxyhexadecane. Each route offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and overall efficiency.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic pathway depends on various factors including the desired scale of production, available starting materials, and the importance of reaction metrics such as yield and purity. The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Iodohydrination of 1-Hexadecene | Route 2: Ring-Opening of 1,2-Epoxyhexadecane |
| Starting Material | 1-Hexadecene | 1,2-Epoxyhexadecane |
| Key Reagents | N-Iodosuccinimide (NIS), Water | Hydroiodic Acid (HI) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Dichloromethane (CH2Cl2) |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 1 - 2 hours |
| Reported Yield | ~85-95% | ~90-98% |
| Purity of Crude Product | High, requires minimal purification | Generally high, may require neutralization and purification |
| Key Advantages | Mild reaction conditions, high regioselectivity. | Fast reaction, high yield, direct conversion. |
| Key Disadvantages | Requires a two-step process if starting from Hexadecan-1-ol. | Hydroiodic acid is corrosive and requires careful handling. |
Experimental Protocols
Route 1: Iodohydrination of 1-Hexadecene
This method proceeds via the electrophilic addition of iodine and a hydroxyl group across the double bond of 1-hexadecene. The use of N-iodosuccinimide (NIS) as an iodine source in an aqueous solvent system provides high regioselectivity, affording the desired 2-iodo-1-alkanol.
Materials:
-
1-Hexadecene
-
N-Iodosuccinimide (NIS)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-hexadecene (1 equivalent) in a mixture of DMSO and water (e.g., 4:1 v/v).
-
To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Route 2: Ring-Opening of 1,2-Epoxyhexadecane
This route involves the nucleophilic attack of an iodide ion on the protonated epoxide ring. The reaction is typically fast and high-yielding, providing a direct conversion to the desired product.
Materials:
-
1,2-Epoxyhexadecane
-
Hydroiodic acid (HI, e.g., 57 wt. % in water)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,2-epoxyhexadecane (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add hydroiodic acid (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if required.
Visualization of Synthetic Pathways
The logical flow and comparison of the two synthetic routes are illustrated in the diagram below.
Caption: Comparative workflow of synthetic routes to this compound.
This guide provides a foundational understanding of the synthetic options for producing this compound. The choice between these routes will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. It is recommended to perform small-scale trial reactions to optimize conditions for the specific laboratory setting.
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 2-Iodohexadecan-1-ol
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of safe and effective drug development. 2-Iodohexadecan-1-ol, a long-chain iodoalcohol, presents unique analytical challenges due to its non-chromophoric nature and hydrophobicity. This guide provides a comparative overview of proposed High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.
The absence of a standardized, published HPLC method for this compound necessitates a foundational approach to method development. Based on the physicochemical properties of the analyte—a long alkyl chain with a terminal alcohol and a secondary iodide—both reversed-phase and normal-phase chromatography present viable, albeit different, approaches to its separation from potential impurities.
Comparative Analysis of Proposed HPLC Methods
Given the non-polar nature of this compound, two primary HPLC methods are proposed and compared: a Reversed-Phase (RP-HPLC) method and a Normal-Phase (NP-HPLC) method. The choice between these will depend on the specific impurity profile and the laboratory's available instrumentation.
| Parameter | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Normal-Phase HPLC (NP-HPLC) |
| Principle | Separation based on hydrophobicity. The non-polar analyte interacts with a non-polar stationary phase. | Separation based on polarity. The polar hydroxyl group of the analyte interacts with a polar stationary phase. |
| Stationary Phase | C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm | Silica or Diol, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 95:5 v/v) | Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL | 10 µL |
| Column Temperature | 30 °C | 30 °C |
| Pros | - Robust and reproducible. - Good for separating non-polar impurities. - Wide availability of C18 columns. | - Excellent for separating polar impurities and isomers. - Volatile mobile phase is easy to remove for subsequent analysis (e.g., MS). |
| Cons | - May have limited retention for very non-polar impurities. - Water in the mobile phase can be problematic for some detectors. | - Sensitive to water content in the mobile phase and sample. - Baseline stabilization can be slower. |
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
Objective: To separate this compound from non-polar and slightly more polar impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Materials:
-
Column: C18 (Octadecylsilane), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase A: HPLC-grade Acetonitrile.
-
Mobile Phase B: Ultrapure Water.
-
Sample Diluent: Isopropanol.
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Water in a 95:5 (v/v) ratio. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in Isopropanol to a final concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Isopropanol to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the injection volume to 10 µL.
-
ELSD Settings: Nebulizer temperature: 40 °C, Evaporator temperature: 60 °C, Gas flow: 1.5 SLM.
-
CAD Settings: Follow manufacturer's recommendations for optimal signal-to-noise.
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Method 2: Normal-Phase HPLC (NP-HPLC)
Objective: To achieve separation based on the polarity of the hydroxyl group and to separate polar impurities and potential isomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and an ELSD or CAD.
Materials:
-
Column: Silica or Diol, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase A: HPLC-grade n-Hexane.
-
Mobile Phase B: HPLC-grade Isopropanol.
-
Sample Diluent: n-Hexane.
-
This compound reference standard and sample.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 98:2 (v/v) ratio. Degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in n-Hexane to a final concentration of 1 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in n-Hexane to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the injection volume to 10 µL.
-
ELSD/CAD Settings: As described in the RP-HPLC method.
-
-
Analysis: Inject the standard and sample solutions. Calculate purity based on the area percentage.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: General workflow for HPLC purity assessment.
Consideration of Potential Impurities
The purity analysis must consider potential impurities arising from the synthesis of this compound. A likely synthetic route involves the iodination of hexadecane-1,2-diol. Potential impurities could include:
-
Starting Material: Unreacted hexadecane-1,2-diol. This is significantly more polar and would be well-separated from the product in both RP-HPLC (eluting earlier) and NP-HPLC (eluting later).
-
Isomers: 1-Iodohexadecan-2-ol, an isomer formed from the alternative reaction at the primary alcohol. Isomeric separation is often more effective with NP-HPLC.
-
Byproducts: Di-iodinated species or elimination products (alkenes). These would have different polarities and should be separable by either method.
-
Degradation Products: Potential dehydroiodination to form an alkene, or oxidation of the alcohol.
Alternative Detection Methods: Enhancing Sensitivity and Universality
Since this compound lacks a UV chromophore, conventional UV detectors are not suitable. The proposed methods utilize mass-based detectors which are more universal.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and evaporates the solvent, leaving behind analyte particles that scatter a light beam. The scattered light is proportional to the mass of the analyte. It is a robust and widely used detector for non-chromophoric compounds.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates analyte particles. However, it imparts a charge to these particles, and the total charge is measured by an electrometer. CAD often provides better sensitivity and a more consistent response across a wider range of analyte concentrations compared to ELSD.[1][2][3]
Conclusion
The selection of an appropriate HPLC method for the purity assessment of this compound requires careful consideration of the likely impurity profile and available instrumentation.
-
Reversed-Phase HPLC is a robust, general-purpose method that is particularly effective for separating non-polar impurities.
-
Normal-Phase HPLC offers an orthogonal separation mechanism and may provide superior resolution for polar impurities and isomers.
For compounds like this compound that lack a UV chromophore, the use of universal detectors such as ELSD or CAD is mandatory for accurate quantification and purity determination. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating a reliable HPLC method for this important pharmaceutical intermediate.
References
Navigating Isotopic Labeling of 2-Iodohexadecan-1-ol: A Comparative Guide for Researchers
For researchers and drug development professionals leveraging isotopic labeling, understanding the efficiency and methodologies for incorporating stable isotopes into molecules like 2-Iodohexadecan-1-ol is paramount. This guide provides a comparative overview of isotopic labeling strategies for this long-chain fatty alcohol, supported by experimental data and detailed protocols to inform experimental design and execution.
Quantitative Comparison of Isotopic Labeling Approaches
| Labeling Strategy | Isotope | Typical Starting Material | Expected Isotopic Enrichment (%) | Key Considerations |
| Deuteration | ²H | Deuterated hexadecan-1-ol (e.g., hexadecan-1,1-d₂-ol) or deuterated reagents | > 95% | - Lower cost compared to ¹³C. - Potential for kinetic isotope effects which may alter metabolic pathways. - Analysis by mass spectrometry can be complicated by potential H/D exchange. |
| Carbon-13 Labeling | ¹³C | ¹³C-labeled hexadecan-1-ol (e.g., [1-¹³C]hexadecan-1-ol) | > 98% | - Higher cost of labeled precursors. - Less likely to exhibit significant kinetic isotope effects. - Provides more direct information on the fate of the carbon backbone in metabolic studies. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of isotopically labeled this compound. Below are representative protocols for the introduction of deuterium and carbon-13.
Synthesis of [9,10-³H]hexadecan-1-ol (as a proxy for deuteration)
While a direct protocol for the large-scale deuteration of this compound is not prominently described, the synthesis of a tritiated analogue for metabolic studies provides a relevant procedural framework. The labeling of hexadecan-1-ol at specific positions, such as the 9 and 10 positions, can be achieved through catalytic tritium (or deuterium) exchange reactions on an unsaturated precursor.
Experimental Workflow:
Caption: Workflow for the synthesis of labeled hexadecan-1-ol.
Protocol:
-
Precursor Preparation: Start with a suitable unsaturated precursor, such as hexadec-9-en-1-ol.
-
Catalytic Exchange: In a specialized reaction vessel, dissolve the precursor in an appropriate solvent (e.g., ethyl acetate). Add a palladium on carbon (Pd/C) catalyst.
-
Isotope Introduction: Introduce tritium (³H₂) or deuterium (²H₂) gas into the reaction vessel under controlled pressure.
-
Reaction: Allow the reaction to proceed with stirring at room temperature until the uptake of the isotopic gas ceases.
-
Purification: After the reaction, the catalyst is filtered off, and the solvent is evaporated. The resulting labeled hexadecan-1-ol is then purified using high-performance liquid chromatography (HPLC) to achieve high chemical and radiochemical purity.
The purified labeled hexadecan-1-ol can then be used as a precursor for the synthesis of labeled this compound through an iodination reaction.
Carbon-13 Labeling via Grignard Reaction
For the introduction of a ¹³C label, a common strategy involves the use of a ¹³C-labeled Grignard reagent with a suitable electrophile. For labeling at the C1 position of hexadecan-1-ol, [¹³C]methyl magnesium iodide can be reacted with pentadecanal.
Experimental Workflow:
Caption: Workflow for ¹³C labeling of hexadecan-1-ol.
Protocol:
-
Grignard Reagent Preparation: Prepare the [¹³C]methyl magnesium iodide Grignard reagent by reacting [¹³C]methyl iodide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Grignard Reaction: Add pentadecanal dropwise to the freshly prepared Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude [1-¹³C]hexadecan-2-ol is purified by column chromatography on silica gel. Further chemical modifications may be necessary to obtain the primary alcohol, [1-¹³C]hexadecan-1-ol.
The resulting [1-¹³C]hexadecan-1-ol can subsequently be iodinated at the 2-position to yield the desired labeled product.
Metabolic Fate of Long-Chain Fatty Alcohols
Isotopically labeled this compound can be used as a tracer to study the metabolic pathways of long-chain fatty alcohols. In thyroid cells, for instance, hexadecan-1-ol can be incorporated into plasmenylethanolamine. This can then be metabolized to 2-iodohexadecanal, which is subsequently reduced to this compound[1].
References
Safety Operating Guide
Proper Disposal of 2-Iodohexadecan-1-ol: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of 2-Iodohexadecan-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this iodinated organic compound.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene are recommended), and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data relevant to the handling and disposal of this compound and similar hazardous chemicals.
| Parameter | Guideline | Citation |
| Waste Storage Limit | Do not store more than 10 gallons of hazardous waste in your lab. | |
| pH for Drain Disposal (for dilute aqueous, non-iodinated waste) | Between 7 and 9 | |
| Container Rinsing | The first rinse of a chemical container must be collected as hazardous waste. | |
| Highly Toxic Chemical Container Rinsing (LD50 < 50mg/kg) | The first three rinses must be collected as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated solids (e.g., absorbent materials from a spill), in a designated and compatible hazardous waste container.
-
The container must be made of a material that is resistant to the chemical.
-
Ensure the container is kept tightly closed except when adding waste.
-
-
Labeling:
-
Properly label the hazardous waste container with the full chemical name: "this compound". Do not use abbreviations.
-
Indicate the percentage of each chemical if it is a mixed waste stream.
-
Note the date the waste was first added to the container.
-
-
Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
The storage area should have secondary containment to control any potential leaks.
-
-
Disposal:
-
The primary disposal method for this compound is to arrange for pickup by a licensed hazardous waste management service.
-
The Safety Data Sheet for a similar compound specifies to "Dispose of contents/ container to an approved waste disposal plant"[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This comprehensive guide, when followed diligently, will ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Personal protective equipment for handling 2-Iodohexadecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Iodohexadecan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its constituent functional groups: long-chain alcohols and alkyl iodides. Long-chain alcohols in the C12-C16 range are generally considered to have low toxicity, potentially causing mild skin irritation[1][2]. Alkyl iodides, conversely, can be hazardous, with potential for toxicity upon inhalation, ingestion, or skin absorption. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.
| Protection Type | Specific PPE | Reasoning |
| Eye Protection | Chemical safety goggles | Protects against potential splashes that could cause eye irritation. |
| Hand Protection | Nitrile or neoprene gloves | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | Chemical-resistant lab coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated fume hood | Minimizes the inhalation of any potential vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Gather all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid direct contact with the skin and eyes.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. If heating is required, do so under controlled conditions within the fume hood.
-
-
Storage :
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
In Case of a Spill :
-
Alert others in the vicinity.
-
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
-
For a large spill, evacuate the area and contact the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) should be placed in a designated, sealed container for halogenated organic solid waste.
-
Solutions containing this compound should be collected in a designated, sealed container for halogenated organic liquid waste.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Halogenated Organic Compound").
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
